Poziotinib hydrochloride
Description
Properties
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYSOLOMWJFVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429757-68-5 | |
| Record name | Poziotinib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POZIOTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Poziotinib Hydrochloride: A Deep Dive into Preclinical Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for poziotinib hydrochloride, a potent, orally available, irreversible tyrosine kinase inhibitor (TKI). Poziotinib has demonstrated significant activity against tumors harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are notoriously resistant to conventional TKI therapies. This document synthesizes key findings from in vitro and in vivo studies, detailing experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms of action.
In Vitro Activity of Poziotinib
Poziotinib has shown potent inhibitory activity against various cancer cell lines, particularly those with EGFR and HER2 exon 20 insertion mutations.
Cell Viability and Proliferation Assays
Experimental Protocol:
Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, were engineered to express various human EGFR or HER2 exon 20 insertion mutations. These cells were then treated with escalating concentrations of poziotinib for 72 hours. Cell viability was assessed using standard colorimetric assays, such as those employing MTS or resazurin, to determine the half-maximal inhibitory concentration (IC50).
Data Summary:
The following table summarizes the IC50 values of poziotinib against Ba/F3 cells expressing different EGFR and HER2 exon 20 insertion mutations. For comparison, the activity of other TKIs is also included where data is available.
| Cell Line (Expressing Mutant) | Poziotinib IC50 (nM) | Other TKIs IC50 (nM) |
| EGFR Exon 20 Insertions | ||
| Average of various insertions | 2.9[1] | Osimertinib: 103, Rocilentinib: 850[1] |
| HER2 Exon 20 Insertions | ||
| Average of 8 mutations | 1.9[2] | 1st & 3rd Gen TKIs: >115, 2nd Gen TKIs: ~11[2] |
Key Findings:
Poziotinib demonstrated significantly greater potency against both EGFR and HER2 exon 20 insertion mutations compared to first, second, and third-generation TKIs.[1][2] Its small and flexible structure is thought to overcome the steric hindrance within the ATP-binding pocket caused by these insertion mutations.[1][2]
Inhibition of Downstream Signaling
Experimental Protocol:
Engineered Ba/F3 cells expressing EGFR or HER2 exon 20 insertion mutations were treated with poziotinib for 2 hours. Following treatment, cell lysates were collected and subjected to Western blotting to assess the phosphorylation status of EGFR, HER2, and key downstream signaling proteins such as AKT and ERK. β-actin was used as a loading control.
Key Findings:
Treatment with poziotinib led to a dose-dependent inhibition of EGFR and HER2 phosphorylation in Ba/F3 cells expressing these mutations.[3] This indicates that poziotinib effectively blocks the activation of these receptors, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.
References
In Vitro Efficacy of Poziotinib Hydrochloride on HER2 Exon 20 Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Poziotinib hydrochloride, a potent, irreversible pan-ErbB tyrosine kinase inhibitor, against clinically challenging HER2 exon 20 insertion mutations. Poziotinib has demonstrated significant preclinical activity, overcoming the steric hindrance that renders many other tyrosine kinase inhibitors (TKIs) ineffective against these specific mutations. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.
Quantitative Analysis of Poziotinib Potency
Poziotinib has shown potent inhibitory activity against various HER2 exon 20 insertion mutations in preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in multiple engineered and patient-derived cell lines.
Table 1: IC50 Values of Poziotinib in HER2 Exon 20 Mutant Cell Lines
| Cell Line Model | HER2 Exon 20 Mutation | Poziotinib IC50 (nM) | Reference |
| Ba/F3 | A775_G776insYVMA | 1.8 | [1] |
| Ba/F3 | G776delinsVC | 0.9 | [1] |
| Ba/F3 | P780_Y781insGSP | 1.3 | [1] |
| H1781 | G776>VC | <10 | [2] |
| MCF10A | G776delinsVC | ~10 (complete p-HER2 inhibition) | [3] |
Note: IC50 values can vary between studies and experimental conditions. The data presented here is a synthesis of reported values.
Inhibition of HER2 Signaling Pathway
Poziotinib effectively inhibits the autophosphorylation of the HER2 receptor, thereby blocking downstream signaling cascades that drive tumor cell proliferation and survival. This inhibition has been consistently demonstrated through Western blot analysis.
Table 2: Summary of Western Blot Analyses of Poziotinib on HER2 Signaling
| Cell Line | HER2 Exon 20 Mutation | Poziotinib Concentration | Observed Effect on p-HER2 | Effect on Downstream Effectors (p-AKT, p-ERK) | Reference |
| Ba/F3 | Exon 20 Insertions | 10 nM | Strong Inhibition | Inhibition of p-AKT and p-ERK | [4] |
| H1781 | G776>VC | 10 nM - 1 µM | Dose-dependent Inhibition | Dose-dependent Inhibition | [2] |
| MCF10A | G776delinsVC | 10 nM | Complete Inhibition | Not specified | [3] |
| MM134 (Breast Cancer) | L755S | 10 nM | Strong Inhibition | Inhibition of p-AKT and p-p44/42 MAPK | [5] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to assess the efficacy of Poziotinib on HER2 exon 20 mutations.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines the steps for determining the IC50 of Poziotinib in HER2 exon 20 mutant cell lines.
Materials:
-
Ba/F3 or other relevant cells expressing HER2 exon 20 mutations
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)[6]
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.[7]
-
Drug Treatment: Prepare serial dilutions of Poziotinib in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the drug dilutions to the wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[4]
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[8]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Poziotinib concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis for HER2 Phosphorylation
This protocol describes the detection of phosphorylated HER2 (p-HER2) and downstream signaling proteins.
Materials:
-
Cells expressing HER2 exon 20 mutations
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Poziotinib (and a vehicle control) for a specified duration (e.g., 2-6 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the in vitro evaluation of Poziotinib.
Diagram 1: HER2 Signaling Pathway and Poziotinib Inhibition
Caption: HER2 signaling and Poziotinib's mechanism of action.
Diagram 2: Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for evaluating Poziotinib's in vitro efficacy.
References
- 1. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer landscape and functional analysis of ERBB2 mutations identifies poziotinib as a clinically active inhibitor and enhancer of T-DM1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poziotinib Inhibits HER2-Mutant–Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3-P95ERBB2-Cell-Line - Kyinno Bio [kyinno.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Poziotinib Hydrochloride: A Technical Guide to its Binding Affinity with EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poziotinib is a potent, orally available, quinazoline-based pan-HER inhibitor that demonstrates significant binding affinity to Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth analysis of poziotinib's interaction with these key oncogenic drivers, with a particular focus on its efficacy against clinically challenging exon 20 insertion mutations. This document consolidates quantitative binding data, details the experimental protocols used for its determination, and illustrates the associated signaling pathways and mechanisms of action.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1) and HER2, plays a critical role in regulating cell proliferation, survival, and differentiation. Aberrant activation of these receptors, often through mutation or overexpression, is a hallmark of various cancers. Poziotinib has emerged as a promising therapeutic agent due to its unique structural features that enable it to overcome steric hindrance in the ATP-binding pocket of EGFR and HER2, particularly in the context of exon 20 insertion mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs)[1][2][3].
Mechanism of Action
Poziotinib functions as an irreversible, covalent inhibitor of EGFR and HER2. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain (Cys797 in EGFR and the homologous Cys805 in HER2)[1][4]. This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways and inhibiting tumor growth[1]. The smaller size and flexibility of poziotinib's terminal reactive group allow it to access the constricted binding pocket created by exon 20 insertion mutations, a feature that distinguishes it from other TKIs[2][3].
Below is a diagram illustrating the covalent binding mechanism of Poziotinib.
Caption: Covalent binding of Poziotinib to the ATP-binding pocket.
Quantitative Binding Affinity Data
The binding affinity of poziotinib to EGFR and HER2 has been quantified using various in vitro assays, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values demonstrate the potent inhibitory activity of poziotinib, especially against mutants with exon 20 insertions.
Table 1: Poziotinib IC50 Values against EGFR Mutants
| Cell Line / EGFR Mutant | IC50 (nM) | Reference |
| Ba/F3 EGFR Exon 20 Insertion (average) | 1.0 | [1] |
| Ba/F3 EGFR T790M/L858R | 2.2 | [5] |
| Wild-type EGFR | 3.2 | [5] |
Table 2: Poziotinib IC50 Values against HER2 Mutants
| Cell Line / HER2 Mutant | IC50 (nM) | Reference |
| Ba/F3 HER2 Exon 20 Insertion (average) | 1.9 | [1] |
| Wild-type HER2 | 5.3 | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and inhibitory effects of poziotinib.
Cell-Based Proliferation (IC50) Assays
The inhibitory activity of poziotinib is frequently assessed using cell proliferation assays with engineered cell lines, such as the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival.
Experimental Workflow for Ba/F3 Cell Viability Assay:
-
Cell Line Engineering: Ba/F3 cells are stably transfected with constructs expressing various human EGFR or HER2 mutants. The expression of these oncogenic kinases renders the cells IL-3 independent for proliferation and survival.
-
Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of poziotinib for a specified period, typically 72 hours[1][6].
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are plotted as the percentage of cell viability versus the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of poziotinib that inhibits cell proliferation by 50%.
Caption: Workflow for determining IC50 using Ba/F3 cell viability assay.
Western Blot Analysis of Protein Phosphorylation
Western blotting is employed to directly observe the inhibition of EGFR and HER2 autophosphorylation and the phosphorylation of downstream signaling proteins.
Experimental Protocol for Western Blotting:
-
Cell Treatment and Lysis: Cancer cell lines expressing the target EGFR or HER2 mutants are treated with various concentrations of poziotinib for a defined period (e.g., 2 hours)[1][6]. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR), HER2 (p-HER2), and downstream targets like AKT (p-AKT) and ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal, which is proportional to the amount of protein, is captured using a digital imaging system or X-ray film.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to assess the inhibitory effect of poziotinib.
Inhibition of Downstream Signaling Pathways
By inhibiting the kinase activity of EGFR and HER2, poziotinib effectively blocks the activation of key downstream signaling pathways that are crucial for cancer cell growth and survival. The two primary pathways affected are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
Caption: Poziotinib inhibits downstream PI3K/AKT/mTOR and MAPK/ERK pathways.
Conclusion
Poziotinib hydrochloride demonstrates potent and irreversible binding to EGFR and HER2, leading to the effective inhibition of their kinase activity and downstream signaling pathways. Its unique structural properties confer a significant advantage in targeting EGFR and HER2 mutants with exon 20 insertions, which are often resistant to other TKIs. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the precise kinetic parameters of poziotinib's irreversible binding and the development of more detailed experimental protocols will continue to refine our understanding of its therapeutic potential.
References
- 1. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer landscape and functional analysis of ERBB2 mutations identifies poziotinib as a clinically active inhibitor and enhancer of T-DM1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of Poziotinib: A Pan-HER Inhibitor Targeting Oncogenic Drivers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poziotinib is an oral, quinazoline-based, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent for cancers driven by mutations in the Human Epidermal Growth Factor Receptor (HER) family.[1][2] It potently inhibits HER1 (EGFR), HER2, and HER4, leading to the suppression of tumor cell proliferation.[1][3] The development of Poziotinib was spurred by the unmet clinical need for effective therapies against specific oncogenic drivers, particularly exon 20 insertion mutations in EGFR and HER2, which are notoriously resistant to conventional TKIs.[3][4][5] Preclinical models and subsequent clinical trials have demonstrated Poziotinib's meaningful activity against these challenging mutations, particularly in non-small cell lung cancer (NSCLC).[4][5]
Discovery and Preclinical Rationale
The HER family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—are critical mediators of cell growth, survival, and differentiation.[2] Aberrant activation of these receptors through mutation or overexpression is a well-established driver of various cancers, including NSCLC, breast, and gastric cancers.[1][6] While first and second-generation TKIs have shown success, resistance mechanisms, such as the T790M mutation and exon 20 insertions, have limited their efficacy.
Poziotinib was designed to overcome these limitations. Computational modeling suggested that its compact and flexible structure could circumvent the steric hindrance within the ATP-binding pocket of EGFR and HER2 proteins that is induced by bulky exon 20 insertion mutations.[6] This structural advantage allows Poziotinib to form a covalent bond with a cysteine residue in the active site, leading to potent and irreversible inhibition of kinase activity.[7]
Preclinical studies validated this hypothesis. In vitro assays using Ba/F3 cells engineered to express various EGFR and HER2 exon 20 insertion mutations demonstrated Poziotinib's potent inhibitory activity at nanomolar concentrations, significantly outperforming other TKIs.[5][6] In vivo studies using patient-derived xenograft and genetically engineered mouse models further confirmed its potent antitumor activity against NSCLC with these specific mutations.[5][6]
Mechanism of Action
Poziotinib functions as an irreversible pan-HER inhibitor. Upon administration, it targets the intracellular tyrosine kinase domains of EGFR, HER2, and HER4. By forming a covalent bond, it irreversibly blocks the ATP-binding site, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Quantitative Data Summary
The efficacy of Poziotinib has been quantified through extensive preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Efficacy of Poziotinib in Ba/F3 Cells with HER Family Mutations
| Cell Line | Mutation | IC50 (nM) |
|---|---|---|
| Ba/F3 | EGFR wild-type | 3.2 |
| Ba/F3 | EGFRT790M/L858R | 2.2 |
| Ba/F3 | HER2 | 5.3 |
| Ba/F3 | HER4 | 23.5 |
| Ba/F3 | Various EGFR exon 20 insertions | Average of 2.9 |
Source: Data compiled from preclinical studies.[6][8]
Table 2: Efficacy of Poziotinib in Phase II ZENITH20 Trial (Previously Treated NSCLC)
| Patient Cohort | Primary Endpoint | Result | 95% CI |
|---|---|---|---|
| HER2 Exon 20 (Cohort 2, n=90) | |||
| Objective Response Rate (ORR) | 27.8% | 18.9% - 38.2% | |
| Disease Control Rate (DCR) | 70.0% | 59.4% - 79.2% | |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.9 - 5.8 months | |
| Median Duration of Response (DoR) | 5.1 months | 4.2 - 5.5 months | |
| EGFR Exon 20 (Investigator-Sponsored Trial, n=~50) | |||
| Objective Response Rate (ORR) | 32% | - | |
| Near-Loop Insertion ORR | 46% | - | |
| Far-Loop Insertion ORR | 0% | - | |
| Median Progression-Free Survival (PFS) | 5.5 months | - |
Source: Data from the ZENITH20 trial and related investigator-sponsored studies.[3][9][10]
Table 3: Efficacy of Poziotinib in Phase II ZENITH20 Trial (Treatment-Naïve NSCLC)
| Patient Cohort | Primary Endpoint | Result | 95% CI |
|---|---|---|---|
| HER2 Exon 20 (Cohort 4, n=80) | |||
| Objective Response Rate (ORR) | 39% | 28% - 50% | |
| Disease Control Rate (DCR) | 73% | 61% - 82% | |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.4 - 7.3 months | |
| Median Duration of Response (DoR) | 5.7 months | 4.6 - 11.9 months | |
| EGFR Exon 20 (Cohort 3, n=79) | |||
| Objective Response Rate (ORR) | 27.8% | 18.4% - 39.1% | |
| Disease Control Rate (DCR) | 86.1% | - | |
| Median Duration of Response (DoR) | 6.5 months | - |
Source: Data from the ZENITH20 trial.[11][12]
Table 4: Common Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Frequency (HER2 Cohort 2) | Frequency (HER2 Cohort 4, QD/BID) |
|---|---|---|
| Rash | 48.9% | 45% / 39% |
| Diarrhea | 25.6% | 15% / 21% |
| Stomatitis / Mucositis | 24.4% | 21% / 15% |
| Paronychia | 20% (from another study)[4] | - |
Source: Data from the ZENITH20 trial.[3][4][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments in Poziotinib's development.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Poziotinib against cell lines expressing HER family mutations.
-
Cell Lines: Ba/F3 murine pro-B cells, which are dependent on cytokine signaling for survival, were retrovirally transduced to express human wild-type or mutant EGFR and HER2 (including various exon 20 insertions).
-
Procedure:
-
Cells were seeded in 96-well plates at a specified density.
-
A serial dilution of Poziotinib (and comparator TKIs) was added to the wells.
-
Cells were incubated for 72 hours under standard cell culture conditions.
-
Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.
-
Dose-response curves were generated, and IC50 values were calculated using non-linear regression analysis.[5]
-
Western Blotting for Target Inhibition
-
Objective: To confirm Poziotinib's inhibition of EGFR and HER2 phosphorylation.
-
Procedure:
-
Transduced Ba/F3 cells were treated with various concentrations of Poziotinib for a short duration (e.g., 2 hours).
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), total HER2, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
ZENITH20 Phase II Clinical Trial Protocol (Exemplar)
-
Title: A Phase 2 Study of Poziotinib in Patients with Locally Advanced or Metastatic Non-Small Cell Lung Cancer (NSCLC) with EGFR or HER2 Exon 20 Insertion Mutations.[13]
-
Study Design: An open-label, multi-cohort, multicenter, global phase 2 trial.[10][11]
-
Patient Population: Patients with histologically or cytologically confirmed advanced/metastatic NSCLC harboring HER2 exon 20 insertion mutations. Cohorts were established for both previously treated and treatment-naïve patients.[10][11][13]
-
Treatment: Poziotinib was administered orally. Initial dosing was 16 mg once daily (QD).[10] Later cohorts explored alternative dosing, such as 8 mg twice daily (BID), to manage toxicity.[11][12] Treatment was given in 28-day cycles.[4]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review committee according to RECIST v1.1 criteria.[10][11]
-
Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), overall survival (OS), and safety/tolerability.[4][10]
Drug Development Workflow
The development of Poziotinib followed a structured pathway from initial concept to clinical application.
Conclusion
Poziotinib represents a rationally designed TKI that has demonstrated clinically meaningful efficacy as a pan-HER inhibitor, particularly for patients with NSCLC harboring HER2 and EGFR exon 20 insertion mutations—a population with historically limited therapeutic options.[4][11] Its development pathway, from computational modeling and preclinical validation to multi-cohort clinical trials, underscores a modern approach to targeted oncology. While its potent activity is promising, the associated toxicity profile, characterized primarily by rash and diarrhea, necessitates careful management and has prompted studies into alternative dosing strategies to improve tolerability.[3][11][12] Ongoing research will continue to define the optimal use of Poziotinib and its role in the evolving landscape of precision medicine for HER-driven malignancies.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. onclive.com [onclive.com]
- 8. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 10. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 11. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
Structural Activity Relationship of Poziotinib Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib hydrochloride is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor. It belongs to the class of quinazoline-based inhibitors that covalently bind to the ATP-binding site of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] This covalent interaction, mediated by a Michael addition reaction with a cysteine residue in the kinase domain, leads to sustained inhibition of receptor signaling. Poziotinib has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR or HER2 exon 20 insertion mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs).[2][3]
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Poziotinib, detailing the key structural features that govern its inhibitory activity. It also includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Structural Activity Relationship (SAR) of Poziotinib
The chemical structure of Poziotinib is characterized by a 4-anilinoquinazoline core, a methoxy group at the 7-position, and a piperidine ring linked to the 6-position, which is further functionalized with an acrylamide group. The SAR of Poziotinib can be understood by dissecting the contribution of each of these structural components.
The Quinazoline Scaffold
The quinazoline ring is a privileged scaffold for EGFR inhibitors, serving as a bioisostere of the adenine ring of ATP.[4][5] It forms crucial hydrogen bond interactions with the hinge region of the kinase domain, anchoring the inhibitor in the active site. Modifications to the quinazoline core can significantly impact binding affinity and selectivity.
The 4-Anilino Substituent
The 3,4-dichloro-2-fluoroanilino group at the 4-position of the quinazoline ring occupies the hydrophobic pocket of the ATP-binding site. The specific substitution pattern on the aniline ring is critical for potent inhibition. Halogen substitutions, particularly chlorine and fluorine, enhance the binding affinity through favorable hydrophobic and electronic interactions. The ortho-fluoro substituent is thought to play a role in orienting the molecule within the binding pocket.
The Michael Acceptor for Covalent Inhibition
Poziotinib is an irreversible inhibitor, a property conferred by the acrylamide moiety on the piperidine ring. This electrophilic group acts as a "warhead" that forms a covalent bond with a conserved cysteine residue (Cys797 in EGFR and Cys805 in HER2) in the ATP-binding pocket. This irreversible binding leads to prolonged inhibition of the kinase activity. The reactivity of the Michael acceptor is finely tuned to ensure specific and efficient covalent modification of the target kinase while minimizing off-target reactions.
Substitutions at the 6- and 7-Positions
The substituents at the 6 and 7-positions of the quinazoline core extend towards the solvent-exposed region of the ATP-binding cleft. The methoxy group at the 7-position is a common feature in many potent EGFR inhibitors and contributes to the overall binding affinity. The bulky piperidinyloxy group at the 6-position, functionalized with the acrylamide warhead, is crucial for positioning the reactive moiety for covalent bond formation. The flexibility of this side chain allows Poziotinib to adapt to the conformational changes induced by exon 20 insertion mutations, which sterically hinder the binding of many other TKIs.
Deuterium Modification
A deuterated analog of Poziotinib, d3-Poziotinib hydrochloride, has been synthesized and evaluated. In this analog, the methoxy group at the 7-position is replaced with a trideuteromethoxy group. In vitro microsomal stability experiments have shown that d3-Poziotinib has a longer half-life (t1/2 = 4.6 h) compared to Poziotinib (t1/2 = 3.5 h), suggesting that this modification can improve the metabolic stability of the compound.[6]
Quantitative Biological Activity of Poziotinib
The following tables summarize the in vitro inhibitory activity and clinical efficacy of Poziotinib.
| Target | IC50 (nM) | Reference |
| EGFRwild-type | 3.2 | |
| EGFRT790M/L858R | 2.2 | |
| HER2 | 5.3 | |
| HER4 | 23.5 | |
| IC50 values represent the concentration of Poziotinib required to inhibit 50% of the kinase activity in vitro. |
| Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Reference |
| NSCLC with EGFR exon 20 insertion mutations | 27.8% | 5.5 months | 5.1 months | |
| NSCLC with HER2 exon 20 insertion mutations | 27.8% | 5.5 months | 5.1 months | |
| Clinical trial data from the ZENITH20 study. |
Experimental Protocols
EGFR/HER2 Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR or HER2 kinase.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated or fluorescently labeled peptide containing a tyrosine residue)
-
Test compound (e.g., Poziotinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a microplate, add the test compound dilutions, recombinant kinase, and peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., NSCLC cell line with EGFR or HER2 exon 20 insertion)
-
Cell culture medium and supplements
-
Test compound (e.g., Poziotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Poziotinib.
Kinase Inhibition Assay Workflow
References
- 1. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 3. WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents [patents.google.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Poziotinib hydrochloride pharmacokinetics and pharmacodynamics in vivo
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Poziotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poziotinib (also known as HM781-36B) is an orally administered, irreversible pan-human epidermal growth factor receptor (pan-HER) tyrosine kinase inhibitor (TKI). It is designed to target and block signaling through the ErbB family of receptors, including EGFR (HER1), HER2, and HER4. Poziotinib has demonstrated significant anti-tumor activity, particularly in preclinical and clinical settings for non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer harboring specific mutations, most notably exon 20 insertion mutations in EGFR and HER2, which are typically resistant to other TKIs. This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of poziotinib, summarizing key data, experimental protocols, and underlying mechanisms to inform ongoing research and development.
In Vivo Pharmacokinetics
The pharmacokinetic profile of poziotinib has been characterized in both preclinical animal models and human clinical trials. These studies describe its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining optimal dosing and understanding potential drug-drug interactions.
Preclinical Pharmacokinetics in Animal Models
Studies in rats and dogs have established the fundamental PK parameters of poziotinib.
Table 2.1: Summary of Poziotinib Pharmacokinetic Parameters in Rats
| Parameter | Value (Control Group) | Condition | Source |
| Dose | 10 mg/kg (oral) | Single dose | |
| Tmax (h) | 6 | Single dose | |
| t1/2 (h) | 4.53 ± 0.85 | Single dose | |
| Dose | 2 mg/kg (oral) | Single dose | |
| Tmax (h) | 0.67 ± 0.26 | Single dose | |
| t1/2 (h) | 2.72 ± 0.85 | Single dose | |
| AUC(0-∞) (μg/mL·h) | 10.51 ± 2.68 | Single dose | |
| Cmax (μg/mL) | 0.77 ± 0.20 | Single dose | |
| CLz/F (L/kg·h) | 199.11 ± 50.84 | Single dose |
Note: Pharmacokinetic parameters can vary significantly with dose. A lower dose of 2 mg/kg resulted in faster absorption (shorter Tmax) and elimination (shorter t1/2) compared to a 10 mg/kg dose.
Table 2.2: Summary of Poziotinib Pharmacokinetic Parameters in Dogs
| Parameter | Value | Condition | Source |
| Dose | 0.3 mg/kg (oral) | Single dose | |
| Tmax (h) | 0.40–1.00 | Single dose | |
| t1/2 (h) | 3.40–5.40 | Single dose |
Clinical Pharmacokinetics in Humans
Population pharmacokinetic modeling in patients with advanced solid malignancies has provided key insights into the clinical behavior of poziotinib.
Table 2.3: Population Pharmacokinetic Parameters of Poziotinib in Cancer Patients
| Parameter | Typical Value (± SE or %CV) | Covariate Influence | Source |
| Absorption Rate Constant (ka) | 1.45 ± 0.23 h⁻¹ | Influenced by food | |
| Apparent Clearance (CL/F) | 34.5 L/h (29.4 %CV) | - | |
| Central Volume of Distribution (Vc/F) | 185 ± 12.7 L | Influenced by body weight | |
| Peripheral Volume of Distribution (Vp/F) | 164 L (53.5 %CV) | - |
SE: Standard Error; CV: Coefficient of Variation. The model describes poziotinib PK with a two-compartment model.
Experimental Protocols: In Vivo Pharmacokinetics
2.3.1 Animal PK Study Protocol (Rat Model)
-
Animal Model : Male Sprague-Dawley rats are typically used. Animals are acclimated for at least one week before the experiment under controlled conditions (25°C, 60% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Dosing : Poziotinib is administered via oral gavage at a specified dose (e.g., 10 mg/kg or 2 mg/kg). For drug-drug interaction studies, an interacting agent (e.g., dacomitinib 20 mg/kg) is administered for a set period (e.g., 14 days) before co-administration with poziotinib.
-
Sample Collection : Blood samples are collected from the tail vein at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method : Plasma concentrations of poziotinib and its metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated using non-compartmental analysis with software like DAS 2.0.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Metabolism and Drug-Drug Interactions
In vitro and in vivo studies have identified that poziotinib is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. This leads to the formation of two major metabolites, M1 (dihydroxylation) and M2 (demethylation).
Because its metabolism is CYP-dependent, poziotinib is susceptible to drug-drug interactions (DDIs). Co-administration with potent inhibitors or inducers of CYP3A4 or CYP2D6 can alter poziotinib plasma concentrations, potentially leading to increased toxicity or reduced efficacy.
Table 2.4: Effect of Dacomitinib (CYP2D6/3A4 Inhibitor) on Poziotinib PK in Rats
| Parameter | Control Group | Dacomitinib Pre-treatment Group | % Change | p-value | Source |
| AUC (μg/L*h) | 1851.3 ± 455.7 | 4001.3 ± 1369.3 | +116% | < 0.05 | |
| Tmax (h) | 5.5 ± 1.0 | 8.3 ± 2.3 | +51% | < 0.05 | |
| CL (L/h/kg) | 5.6 ± 1.4 | 2.8 ± 1.1 | -50% | < 0.05 |
This study demonstrates that pre-treatment with dacomitinib, another TKI, significantly increases the systemic exposure (AUC) and delays the absorption of poziotinib by inhibiting its metabolism.
In Vivo Pharmacodynamics
The pharmacodynamic effects of poziotinib are directly linked to its mechanism of action—the inhibition of HER family tyrosine kinases. This inhibition disrupts downstream signaling pathways that drive tumor cell proliferation and survival.
Mechanism of Action and Signaling Pathway
Poziotinib is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4. This action blocks receptor phosphorylation and subsequent activation of key downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. The inhibition of these pathways leads to G1 cell cycle arrest and apoptosis in cancer cells.
Early-Phase Clinical Trial Results for Poziotinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for Poziotinib hydrochloride, a potent, orally available, irreversible tyrosine kinase inhibitor (TKI). Poziotinib has been investigated primarily in patients with advanced solid tumors, with a particular focus on non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are historically challenging to treat with conventional TKIs.
Mechanism of Action
Poziotinib functions as a pan-HER inhibitor, targeting EGFR, HER2, and HER4.[1] It effectively inhibits the phosphorylation of these receptors and their downstream signaling components, including STAT3, AKT, and ERK, which are crucial for cancer cell growth and survival.[2] This inhibition leads to the induction of apoptosis and G1 cell cycle arrest in cancer cells with HER2 amplification.[2] The small size and flexibility of the poziotinib molecule are thought to allow it to overcome the steric hindrance caused by exon 20 insertion mutations that limits the efficacy of other TKIs.
Signaling Pathway of Poziotinib Inhibition
The following diagram illustrates the signaling pathway targeted by Poziotinib.
Caption: Mechanism of action of Poziotinib, inhibiting EGFR/HER2 signaling pathways.
Phase 1 Clinical Trial Data
Two Phase 1 studies were conducted to determine the maximum tolerated dose (MTD), safety, and preliminary antitumor activity of Poziotinib in patients with advanced solid tumors. The studies evaluated two different dosing schedules: an intermittent schedule (14 days on, 7 days off) and a continuous daily dosing schedule.[1]
| Parameter | Intermittent Dosing (Study A) | Continuous Dosing (Study B) |
| Number of Patients | 51 (evaluable for efficacy) | 19 (evaluable for efficacy) |
| Maximum Tolerated Dose (MTD) | 24 mg/day | 18 mg/day |
| Objective Response Rate (ORR) | 16% (8 patients) | 21% (4 patients) |
| Stable Disease (SD) | 47% (24 patients) | 32% (6 patients) |
| Disease Control Rate (DCR) | 63% | 53% |
| Median Progression-Free Survival (PFS) | 12.0 weeks | 9.0 weeks |
| Dose-Limiting Toxicities | Grade 3 diarrhea | Grade 3 anorexia and diarrhea |
| Most Common Adverse Events | Diarrhea, rash, stomatitis, pruritus, anorexia | Diarrhea, rash, stomatitis, pruritus, anorexia |
Data sourced from a Phase 1 study of Poziotinib in patients with advanced solid tumors.[1]
Phase 2 Clinical Trial Data
Multiple Phase 2 clinical trials have evaluated the efficacy and safety of Poziotinib, primarily in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations. The ZENITH20 trial is a key multicohort study in this setting.
ZENITH20 Trial: Cohort 1 (Previously Treated EGFR Exon 20 Mutant NSCLC)
| Parameter | Result |
| Number of Patients | 115 |
| Objective Response Rate (ORR) | 14.8% |
| Disease Control Rate (DCR) | 68.7% |
| Median Duration of Response (DoR) | 7.4 months |
| Median Progression-Free Survival (PFS) | 4.2 months |
Data from the ZENITH20-1 cohort of previously treated NSCLC patients with EGFR exon 20 insertion mutations.[3]
ZENITH20 Trial: Cohort 2 (Previously Treated HER2 Exon 20 Mutant NSCLC)
| Parameter | Result |
| Number of Patients | 90 |
| Objective Response Rate (ORR) | 27.8%[4] |
| Disease Control Rate (DCR) | 70%[4] |
| Median Duration of Response (DoR) | 5.1 months[4] |
| Median Progression-Free Survival (PFS) | 5.5 months[4] |
| Median Overall Survival (OS) | 15 months[5] |
Results from the ZENITH20-2 cohort for previously treated patients with advanced NSCLC and a HER2 exon 20 insertion mutation.[4][6]
ZENITH20 Trial: Cohort 4 (Treatment-Naïve HER2 Exon 20 Mutant NSCLC)
| Parameter | 16 mg Once Daily (QD) | 8 mg Twice Daily (BID) | Overall |
| Number of Patients | 47 | 33 | 80 |
| Objective Response Rate (ORR) | - | - | 39%[7] |
| Disease Control Rate (DCR) | - | - | 73%[7] |
| Median Duration of Response (DoR) | - | - | 5.7 months[7] |
| Median Progression-Free Survival (PFS) | - | - | 5.6 months[7] |
Efficacy and safety of Poziotinib in treatment-naïve NSCLC patients with HER2 exon 20 insertions.[7][8]
MD Anderson Cancer Center Phase 2 Trial (EGFR Exon 20 Mutant NSCLC)
| Parameter | Result |
| Number of Patients | 50 |
| Objective Response Rate (ORR) | 32% (Investigator Assessed)[9] |
| Disease Control Rate (DCR) | 84% (Investigator Assessed)[9] |
| Median Duration of Response (DoR) | 8.6 months[10] |
| Median Progression-Free Survival (PFS) | 5.5 months[10] |
| Median Overall Survival (OS) | 19.2 months[10] |
Findings from a Phase 2 trial of Poziotinib in NSCLC with EGFR exon 20 mutations, which met its primary endpoint.[9][10]
Experimental Protocols
ZENITH20 Study Design
The ZENITH20 trial is a multicohort, open-label, Phase 2 study.[8] Patients with locally advanced or metastatic NSCLC with documented EGFR or HER2 exon 20 insertion mutations were enrolled into different cohorts based on their mutation type and prior treatment history.[11]
-
Patient Selection: Eligibility criteria included histologically or cytologically confirmed NSCLC with an EGFR or HER2 exon 20 insertion mutation.[8] Patients in treatment-naïve cohorts had not received prior systemic therapy for advanced disease, while those in previously treated cohorts had received at least one prior line of systemic therapy.[11]
-
Dosing Regimen: Poziotinib was administered orally. Initial cohorts primarily used a 16 mg once-daily (QD) schedule.[3] Later amendments to the protocol introduced and explored alternative dosing, such as 8 mg twice-daily (BID), to manage toxicity.[8] Each treatment cycle was 28 days.[12]
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as assessed by an independent central review committee according to RECIST v1.1.[6] Tumor assessments were typically performed at baseline, week 4, week 8, and then every 8 weeks thereafter.[8][12]
-
Safety Assessment: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Experimental Workflow: ZENITH20 Trial
The following diagram outlines the general workflow for a patient participating in the ZENITH20 clinical trial.
Caption: A simplified workflow for patient participation in the ZENITH20 trial.
Mechanisms of Resistance to Poziotinib
Translational studies have identified both EGFR-dependent and EGFR-independent mechanisms of acquired resistance to Poziotinib.
-
EGFR-Dependent: The acquisition of secondary mutations in the EGFR kinase domain, such as T790M and C797S, can lead to resistance.[10][13]
-
EGFR-Independent: Activation of bypass signaling pathways is another mechanism. This can include MET amplification and mutations in other signaling molecules like PIK3CA.[14]
Logical Relationship: Poziotinib Resistance Mechanisms
The diagram below illustrates the identified mechanisms of resistance to Poziotinib.
Caption: EGFR-dependent and -independent mechanisms of acquired resistance to Poziotinib.
Conclusion
Early-phase clinical trials have demonstrated that Poziotinib has promising antitumor activity in patients with advanced NSCLC harboring EGFR or HER2 exon 20 insertion mutations, a population with a high unmet medical need.[5] The manageable safety profile, with common adverse events including rash and diarrhea, is consistent with other second-generation EGFR TKIs.[4] Ongoing research and future clinical trials will further define the role of Poziotinib in the treatment landscape for these challenging malignancies. The efficacy of Poziotinib appears to be influenced by the specific location of the exon 20 insertion, suggesting a potential for a more personalized treatment approach.[10]
References
- 1. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Spectrum Pharmaceuticals Announces Positive Topline Results in HER2 Exon20 Insertion Mutations from Cohort 2 of the Poziotinib ZENITH20 Trial - BioSpace [biospace.com]
- 5. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 7. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Poziotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Poziotinib hydrochloride, a potent oral tyrosine kinase inhibitor. Two distinct synthetic routes are presented, offering flexibility in starting materials and methodologies. The protocols include step-by-step instructions for the synthesis of key intermediates and the final product, along with purification procedures. Additionally, this document outlines the mechanism of action of Poziotinib, including a diagram of the relevant signaling pathways. Quantitative data for the synthetic routes are summarized in tables for easy comparison.
Introduction
Poziotinib is a quinazoline-based irreversible pan-HER inhibitor that targets epidermal growth factor receptor (EGFR), HER2, and HER4.[1][2] It has shown significant antitumor activity in various cancers, particularly in non-small cell lung cancer (NSCLC) with HER2 exon 20 insertions.[2] The synthesis of this compound involves multi-step chemical reactions requiring careful control of reaction conditions and effective purification strategies to ensure high purity of the final active pharmaceutical ingredient (API). This document details two established synthetic routes and provides comprehensive protocols for laboratory-scale preparation.
Signaling Pathway
Poziotinib exerts its therapeutic effect by inhibiting the phosphorylation of key downstream signaling components of the HER family of receptors, such as STAT3, AKT, and ERK. This inhibition leads to the induction of apoptosis and G1 cell cycle arrest in cancer cells.
Caption: Poziotinib Signaling Pathway.
Synthetic Routes
Two primary synthetic routes for this compound are detailed below. Route 1 offers a higher overall yield, while Route 2 provides an alternative pathway with different starting materials.
Synthetic Route 1: Starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate
This 6-step synthesis provides a good overall yield of Poziotinib.[3][4]
Caption: Synthetic Workflow for Route 1.
Synthetic Route 2: Starting from 4-chloro-7-hydroxyquinazolin-6-yl pivalate
This 7-step synthesis is an alternative method for producing a deuterated analog of Poziotinib, and the non-deuterated version can be synthesized similarly.[5]
Caption: Synthetic Workflow for Route 2 (d3-Poziotinib).
Quantitative Data Summary
| Step | Intermediate/Product | Route 1 Yield (%) | Route 2 Yield (%) | Purity (%) |
| 1 | 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate | 94.6 | - | >95 |
| 2 | 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol | 83 | - | - |
| 3 | tert-butyl 4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate | 74.3 | - | - |
| 4 | 4-((3,4-dichloro-2-fluorophenyl)amino)-6-(piperidin-4-yloxy)-7-methoxyquinazoline | - | - | - |
| 5 | Poziotinib | - | - | - |
| 6 | This compound | - | - | >99 |
| Overall | This compound | 37.2 | 9.02 | >99 |
Note: Step-by-step yields for Route 2 and purity data for most intermediates are not available in the cited literature.
Experimental Protocols
Route 1: Detailed Synthesis Protocol
Step 1: Synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate [4]
-
To a solution of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (100 g) in toluene (850 ml), add N,N-diisopropylethylamine (82.5 ml).
-
Heat the mixture to 75°C and add phosphorus oxychloride (100 ml) dropwise over 20 minutes.
-
Stir the reaction mixture for 3 hours at 75°C.
-
Add toluene (450 ml) and 3,4-dichloro-2-fluoroaniline (84.6 g) to the mixture and stir for an additional 2 hours.
-
Cool the reaction to 25°C. The resulting solid is collected by filtration under reduced pressure and washed with toluene (400 ml).
-
The solid is then suspended in isopropanol (1000 ml) and stirred for 2 hours.
-
Filter the solid, wash with isopropanol (400 ml), and dry in an oven at 40°C to yield the product (143 g, 83% yield).[4]
Step 2: Synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol [4]
-
Suspend 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate (100 g) in methanol (1000 ml).
-
Cool the mixture to 10-15°C and add an ammonia solution (460 g).
-
Stir the mixture for 3 hours at 25°C.
-
Collect the solid by filtration and wash with a 1:1 mixture of methanol and water (400 ml).
-
Dry the solid at 40°C in an oven to obtain the target compound (74 g, 83% yield).[4]
Step 3: Synthesis of tert-butyl 4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate [6]
-
To a solution of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol in DMF, add tert-butyl 4-(tosyloxy)piperidine-1-carboxylate and potassium carbonate.
-
Heat the reaction mixture at 90°C for 3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product is purified by recrystallization from a mixture of dichloromethane and methanol to yield a yellowish-brown powder (74.3% yield).[6]
Step 4: Synthesis of 4-((3,4-dichloro-2-fluorophenyl)amino)-6-(piperidin-4-yloxy)-7-methoxyquinazoline [6]
-
Dissolve the Boc-protected intermediate from Step 3 in trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Remove the TFA under reduced pressure.
-
The residue is then basified and extracted to yield the desired product.
Step 5: Synthesis of Poziotinib [6]
-
Dissolve the product from Step 4 in dichloromethane.
-
Add N,N-diisopropylethylamine, followed by the dropwise addition of acryloyl chloride.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer and evaporate the solvent to obtain crude Poziotinib.
Step 6: Synthesis of this compound [7]
-
Dissolve Poziotinib (150 g) in methanol (700 ml).
-
Add a solution of hydrochloric acid (38.2 ml) in methanol (300 ml).
-
Stir the mixture for 24 hours.
-
Collect the resulting solid by filtration and wash with acetone (100 ml).
-
Dry the solid at 40°C in an oven for 24 hours to yield this compound (131 g, 81% yield).[7]
Purification Protocols
General Purification Notes:
-
Thin Layer Chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and assessing the purity of intermediates and the final product. Silica gel plates are commonly used.
-
Column Chromatography: For purification of intermediates that are not easily crystallized, column chromatography using silica gel is a standard method. The choice of eluent will depend on the polarity of the compound.
-
Recrystallization: This is a primary method for purifying solid intermediates and the final hydrochloride salt. The choice of solvent is crucial and often requires experimentation. Common solvent systems for similar compounds include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with non-polar solvents like hexanes.
Purification of this compound:
The final product is typically purified by recrystallization. Based on the final step of the synthesis, a methanol/acetone system can be effective. The solid this compound is washed with a solvent in which it is sparingly soluble (like acetone) to remove soluble impurities. Further purification can be achieved by dissolving the product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly to form pure crystals.
Conclusion
The synthetic routes and purification protocols detailed in this document provide a comprehensive guide for the laboratory-scale production of this compound. Route 1 offers a more efficient synthesis in terms of overall yield. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity final product suitable for research and development purposes. The provided signaling pathway diagram offers insight into the mechanism of action of Poziotinib, aiding in its biological evaluation.
References
- 1. GSRS [precision.fda.gov]
- 2. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Improved Procedure for the Preparation of Poziotinib | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8859767B2 - Method for preparing 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)-prop-2-en-1-one hydrochloride and intermediates used therein - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays to Determine Poziotinib Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib hydrochloride is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor (TKI) that targets EGFR (HER1), HER2, and HER4. It has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are typically resistant to other TKIs.[1][2] The compact size and flexibility of poziotinib allow it to overcome the steric hindrance at the kinase binding site caused by these specific mutations.[2]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound in vitro. The described methods for cell viability, protein phosphorylation, and apoptosis analysis are fundamental for preclinical assessment and mechanism of action studies of Poziotinib and other TKIs.
Data Presentation
The following tables summarize the in vitro efficacy of Poziotinib in representative cancer cell lines harboring EGFR or HER2 exon 20 insertion mutations.
Table 1: In Vitro Cell Viability (IC50) of Poziotinib in Cancer Cell Lines with EGFR or HER2 Exon 20 Insertion Mutations
| Cell Line | Mutation | Cancer Type | Poziotinib IC50 (nM) | Reference |
| Ba/F3 EGFR A767_V769dupASV | EGFR exon 20 insertion | Pro-B | ~1.0 | [1] |
| Ba/F3 EGFR D770_N771insSVD | EGFR exon 20 insertion | Pro-B | ~1.2 | [1] |
| Ba/F3 HER2 A775_G776insYVMA | HER2 exon 20 insertion | Pro-B | ~2.5 | [1] |
| NCI-H1781 | HER2 G776delinsVC | NSCLC | ~0.12 µM (120 nM) | [3] |
| CUTO14 | EGFR A767dupASV | Patient-derived NSCLC | 1.84 | [1] |
| YUL-0019 | EGFR N771delinsFH | Patient-derived NSCLC | 0.30 | [1] |
Table 2: Effect of Poziotinib on HER2 Phosphorylation and Downstream Signaling
| Cell Line | Treatment | p-HER2 Inhibition | p-AKT Inhibition | p-ERK Inhibition | Reference | |---|---|---|---|---| | MCF10A HER2 G776delinsVC | 10 nM Poziotinib | Complete Inhibition | Significant Inhibition | Significant Inhibition |[3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of Poziotinib that inhibits cell growth by 50% (IC50).
Materials:
-
EGFR/HER2 exon 20 mutant cancer cell lines (e.g., NCI-H1781)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/ml, which is a common range for solid tumor cell lines.[4] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[4]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Poziotinib Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Poziotinib in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Poziotinib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Poziotinib concentration and use non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation
This protocol is for assessing the effect of Poziotinib on the phosphorylation of EGFR, HER2, and their downstream signaling proteins AKT and ERK.
Materials:
-
EGFR/HER2 exon 20 mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody (Example) | Dilution |
| p-EGFR (Tyr1173) | Cell Signaling Technology #4407 | 1:1000 |
| Total EGFR | Cell Signaling Technology #4267 | 1:1000 |
| p-HER2 (Tyr1248) | Cell Signaling Technology #2247 | 1:1000 |
| Total HER2 | Cell Signaling Technology #2165 | 1:1000 |
| p-AKT (Ser473) | Cell Signaling Technology #4060 | 1:1000 |
| Total AKT | Cell Signaling Technology #4691 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology #4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology #4695 | 1:1000 |
| β-Actin (Loading Control) | Sigma-Aldrich #A5441 | 1:5000 |
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Poziotinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-Actin) and total protein levels.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by Poziotinib.
Materials:
-
EGFR/HER2 exon 20 mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat the cells with different concentrations of Poziotinib (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer landscape and functional analysis of ERBB2 mutations identifies poziotinib as a clinically active inhibitor and enhancer of T-DM1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. EGFR exon 20 insertion mutations and ERBB2 mutations in lung cancer: a narrative review on approved targeted therapies from oral kinase inhibitors to antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poziotinib Hydrochloride in Lung Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Poziotinib hydrochloride in non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations. Detailed protocols for establishing and employing various xenograft models, drug administration, and efficacy assessment are outlined to facilitate reproducible and robust preclinical studies.
Introduction to this compound
Poziotinib is an irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity against NSCLC with EGFR and HER2 exon 20 insertion mutations.[1][2] These mutations are typically resistant to earlier generation TKIs.[3] Poziotinib's smaller size and flexibility allow it to overcome the steric hindrance within the ATP-binding pocket of the mutated EGFR and HER2 proteins, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[2][4] Preclinical studies in various animal models have been instrumental in elucidating the efficacy and mechanisms of action of Poziotinib.[4][5]
Animal Models for Poziotinib Research
The selection of an appropriate animal model is critical for the preclinical assessment of Poziotinib. The most commonly utilized models include:
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice. They are useful for initial efficacy screening and mechanistic studies. For Poziotinib research, cell lines harboring specific EGFR or HER2 exon 20 insertion mutations are used.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant platform for evaluating drug efficacy.[6][7]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors with specific mutations, such as EGFR or HER2 exon 20 insertions. These models allow for the study of tumor development and drug response in the context of a fully intact immune system.[4]
Data Presentation: Efficacy of Poziotinib in Preclinical Models
The following tables summarize the quantitative data on the efficacy of Poziotinib in various preclinical lung cancer models.
Table 1: Efficacy of Poziotinib in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Mutation | Mouse Strain | Poziotinib Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| YUL-0019 | EGFR N771delinsFH | Nude | 5 mg/kg/day | 10 days | 50 | [4] |
| YUL-0019 | EGFR N771delinsFH | Nude | 10 mg/kg/day | 10 days | 56 | [4] |
Table 2: Efficacy of Poziotinib in Patient-Derived Xenograft (PDX) Models
| PDX Model | Mutation | Mouse Strain | Poziotinib Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| EGFR H773insNPH | EGFR exon 20 | Not Specified | 5 mg/kg/day | 4 weeks | Not explicitly quantified, but significant reduction shown | [5] |
| EGFR H773insNPH | EGFR exon 20 | Not Specified | 10 mg/kg/day | 4 weeks | Not explicitly quantified, but significant reduction shown | [5] |
Table 3: Efficacy of Poziotinib in Genetically Engineered Mouse Models (GEMMs)
| GEMM Model | Mutation | Poziotinib Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| EGFR D770insNPG | EGFR exon 20 | 10 mg/kg/day | 4 weeks | 80 | [4] |
| HER2 A775insYVMA | HER2 exon 20 | 10 mg/kg/day | 4 weeks | 60 | [4] |
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of NSCLC cells harboring EGFR or HER2 exon 20 insertion mutations into immunodeficient mice.
Materials:
-
Human NSCLC cell line with desired mutation (e.g., HCC827 with EGFR exon 19 deletion as a sensitive control, or engineered lines with specific exon 20 insertions).[8]
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional, can improve tumor take rate).
-
Trypsin-EDTA.
-
Hemocytometer or automated cell counter.
-
Syringes (1 mL) and needles (27-30 gauge).
Procedure:
-
Culture the selected NSCLC cell line under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh human NSCLC tumor tissue obtained from surgery or biopsy.
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Transport medium (e.g., RPMI-1640 with antibiotics).
-
Sterile surgical instruments.
-
Anesthesia.
Procedure:
-
Collect fresh tumor tissue from the patient under sterile conditions and place it in transport medium on ice.
-
Within 24 hours, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor engraftment and growth. This can take several weeks to months.
-
Once the initial tumor (P0) reaches a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be serially passaged into new mice for cohort expansion.
Protocol 3: Administration of this compound
This protocol details the preparation and oral administration of Poziotinib to tumor-bearing mice.
Materials:
-
This compound powder.
-
Vehicle for suspension (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Weighing scale, vortex mixer, and sonicator.
-
Oral gavage needles (20-22 gauge, with a ball tip).[9]
-
Syringes (1 mL).
Procedure:
-
Calculate the required amount of Poziotinib based on the desired dose (e.g., 5-10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Weigh the Poziotinib powder and suspend it in the vehicle to the desired concentration.
-
Vortex and sonicate the suspension to ensure it is homogenous.
-
Accurately determine the weight of each mouse before dosing.
-
Draw the calculated volume of the Poziotinib suspension into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.[9][10]
-
Administer the treatment daily or as per the experimental design.
Protocol 4: Assessment of Tumor Growth Inhibition
This protocol describes the measurement of tumor volume to evaluate the efficacy of Poziotinib treatment.
Materials:
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[12][13]
-
For more accurate measurements, especially for irregularly shaped tumors, use a small animal ultrasound imaging system.[11][14]
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Protocol 5: Pharmacodynamic (PD) Analysis
This protocol outlines the analysis of target engagement and downstream signaling in tumor tissue.
Materials:
-
Tumor tissue from treated and control mice.
-
Liquid nitrogen for snap-freezing.
-
Lysis buffer with protease and phosphatase inhibitors.[15]
-
Homogenizer or sonicator.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.[16]
-
Primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).[17]
-
HRP-conjugated secondary antibodies.[16]
-
Chemiluminescence detection system.[16]
Procedure:
-
Excise tumors from mice at specified time points after the final dose of Poziotinib.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in lysis buffer on ice.[15]
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.[15]
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of EGFR, HER2, and downstream signaling proteins (AKT and ERK).[16][18]
-
Quantify the band intensities to determine the extent of target inhibition.
Protocol 6: Pharmacokinetic (PK) Analysis
This protocol describes the measurement of Poziotinib concentration in mouse plasma.
Materials:
-
Blood collection supplies (e.g., heparinized capillaries or syringes).
-
Centrifuge.
-
Poziotinib analytical standard.
Procedure:
-
Collect blood samples from mice via retro-orbital bleeding or cardiac puncture at various time points after Poziotinib administration.
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Poziotinib in plasma.[19][20]
-
Analyze the plasma samples to determine the concentration-time profile of Poziotinib.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Poziotinib Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poziotinib Hydrochloride Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poziotinib is a potent, orally bioavailable, irreversible pan-HER tyrosine kinase inhibitor investigated for its antitumor activity, particularly against EGFR and HER2 exon 20 insertion mutations in non-small cell lung cancer.[1][2][3] Preclinical in vivo studies are crucial for evaluating its efficacy and safety profile. However, like many kinase inhibitors, poziotinib hydrochloride is characterized by low aqueous solubility, presenting a challenge for preparing formulations suitable for oral administration in animal models.[4] This document provides detailed application notes and a comprehensive protocol for the preparation of a this compound suspension for oral gavage in mice, a common method for preclinical in vivo studies.
Introduction
This compound is the salt form of poziotinib, a quinazoline-based inhibitor of EGFR, HER2, and HER4.[5] Its mechanism of action involves the irreversible binding to these receptors, thereby blocking downstream signaling pathways and inhibiting tumor cell proliferation.[2][5] In vivo studies in mouse models, including xenografts and genetically engineered models, have been instrumental in demonstrating the preclinical efficacy of poziotinib.[5][6]
The primary challenge in preparing poziotinib for these studies is its poor water solubility. A well-formulated suspension is critical to ensure accurate and consistent dosing, which is essential for obtaining reliable and reproducible experimental results. This protocol details the use of a common and well-tolerated suspending vehicle, 0.5% methyl cellulose, for oral gavage administration.
Data Presentation
The following table summarizes the key quantitative data for the recommended this compound formulation.
| Parameter | Value | Reference/Note |
| Compound | This compound | C₂₃H₂₂Cl₃FN₄O₃ |
| Molecular Weight | 527.8 g/mol | [5] |
| Vehicle | 0.5% (w/v) Methyl Cellulose in Sterile Water | A commonly used, inert vehicle for oral gavage. |
| Recommended Concentration Range | 0.5 - 2.0 mg/mL | To achieve typical dosing of 5-20 mg/kg in a 10 mL/kg volume. |
| Administration Route | Oral Gavage | Standard route for precise oral dosing in rodents. |
| Typical Dosing Volume (Mouse) | 10 mL/kg body weight | A standard and safe volume for oral gavage in mice. |
| Storage of Formulation | 2-8°C for up to 7 days | Protect from light. Agitate well before each use. |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Methyl Cellulose (e.g., Sigma-Aldrich M0512)
-
Sterile, purified water (e.g., Water for Injection, WFI)
-
70% Ethanol for disinfection
-
Magnetic stirrer and stir bar
-
Weighing balance and weigh boats
-
Spatula
-
Glass beaker
-
Graduated cylinder
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Oral gavage needles (stainless steel, curved or straight, 20-22 gauge with a ball tip)
-
Syringes (1 mL)
Preparation of 0.5% Methyl Cellulose Vehicle
-
Heating the Water: Heat approximately half of the final required volume of sterile water to 60-80°C. For example, to prepare 100 mL of vehicle, heat 50 mL of water.
-
Dispersion: While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle 0.5 g of methyl cellulose powder onto the surface of the water. This prevents clumping.
-
Mixing: Continue stirring until the powder is fully dispersed. The solution will appear cloudy.
-
Cooling and Hydration: Add the remaining volume of cold sterile water (the other 50 mL) to the mixture. Continue stirring until the solution is cool and becomes clear and viscous. This may take 15-30 minutes.
-
Storage: Store the 0.5% methyl cellulose vehicle at 2-8°C.
Preparation of this compound Suspension (Example: 1 mg/mL)
-
Calculate Required Amounts: Determine the total volume of suspension needed for the study. For example, for a 10-day study with 10 mice (25g each) at a 10 mg/kg dose and 10 mL/kg dosing volume, you would need:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Daily volume = 0.25 mL/mouse * 10 mice = 2.5 mL
-
Total volume for 10 days (with overage) ≈ 30 mL
-
Total Poziotinib HCl needed = 1 mg/mL * 30 mL = 30 mg
-
-
Weighing: Accurately weigh 30 mg of this compound powder using an analytical balance.
-
Wetting the Powder (Optional but Recommended): To aid in dispersion, you can create a paste by adding a very small amount (a few drops) of the methyl cellulose vehicle to the powder and mixing thoroughly with a spatula.
-
Suspension: Transfer the powder (or paste) to a sterile conical tube. Add approximately half of the final volume of the 0.5% methyl cellulose vehicle (15 mL).
-
Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure the powder is evenly suspended.
-
Final Volume: Add the remaining 0.5% methyl cellulose vehicle to reach the final volume of 30 mL.
-
Final Mixing: Invert the tube several times and vortex again for 1-2 minutes to ensure a uniform suspension.
-
Storage: Store the final suspension at 2-8°C, protected from light.
In Vivo Administration Protocol (Oral Gavage)
-
Preparation: Before each dosing session, bring the this compound suspension to room temperature and vortex thoroughly for at least 1 minute to ensure homogeneity.
-
Animal Handling: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head and straighten the esophagus.
-
Dose Aspiration: Draw the calculated volume of the suspension into a 1 mL syringe fitted with an appropriately sized oral gavage needle. Ensure there are no air bubbles.
-
Gavage Procedure:
-
Insert the gavage needle into the side of the mouse's mouth.
-
Gently advance the needle along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the esophagus (approximately at the level of the last rib), slowly dispense the contents of the syringe.
-
Withdraw the needle smoothly.
-
-
Monitoring: Monitor the animal for a few minutes post-administration for any signs of distress, such as choking or labored breathing, which could indicate accidental tracheal administration.
-
Cleaning: Clean the gavage needle thoroughly between animals.
Visualizations
References
- 1. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Poziotinib Hydrochloride Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor that targets EGFR, HER2, and HER4. It has shown clinical activity in patients with non-small cell lung cancer (NSCLC) harboring HER2 exon 20 insertion mutations. Accurate and reliable quantification of Poziotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of Poziotinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway of Poziotinib Action
Poziotinib exerts its therapeutic effect by inhibiting the signaling pathways driven by the HER (ErbB) family of receptor tyrosine kinases.[1] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation. By irreversibly binding to the kinase domain of these receptors, Poziotinib blocks these signaling pathways, leading to the inhibition of tumor growth.
Experimental Protocols
A robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of Poziotinib in rat plasma.[1]
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from plasma samples.
-
Materials:
-
Rat plasma samples
-
Poziotinib hydrochloride standard
-
Enasidenib (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the internal standard solution (Enasidenib).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: Waters ACQUITY UPLC or equivalent
-
Column: CORTECS C18, 2.1 × 50 mm, 1.6 µm[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution is recommended to ensure optimal separation from endogenous plasma components. A typical gradient could be:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UPLC-MS/MS method for Poziotinib quantification in rat plasma.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (3 ng/mL) | < 14.61% | < 14.61% | 90.95 - 105.04% |
| Medium QC (500 ng/mL) | < 14.61% | < 14.61% | 90.95 - 105.04% |
| High QC (800 ng/mL) | < 14.61% | < 14.61% | 90.95 - 105.04% |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Poziotinib | 82.37 - 96.21% |
| Enasidenib (IS) | 82.37 - 96.21% |
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Poziotinib in plasma samples. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for pharmacokinetic and toxicokinetic studies in the drug development pipeline. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists working with Poziotinib.
References
Application Notes and Protocols: High-Throughput Screening for Poziotinib Hydrochloride Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib hydrochloride is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) with activity against HER1 (EGFR), HER2, and HER4.[1] It has shown clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring HER2 exon 20 insertion mutations.[1][2] However, as with other TKIs, acquired resistance can limit its long-term effectiveness.[3][4][5] Preclinical and clinical evidence suggests that various mechanisms, including secondary mutations in the target kinase (e.g., EGFR T790M, HER2 C805S) and activation of bypass signaling pathways (e.g., MET amplification), can mediate resistance to Poziotinib.[3][4][5][6]
Combining Poziotinib with other therapeutic agents is a promising strategy to overcome or delay the onset of resistance and enhance its anti-tumor activity. High-throughput screening (HTS) of drug combinations offers a systematic and efficient approach to identify synergistic interactions from a large library of compounds.[7][8][9] This document provides detailed application notes and protocols for conducting HTS to discover novel combination therapies with Poziotinib.
Signaling Pathways and Rationale for Combination Therapy
Poziotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[10][11] Resistance can emerge through mutations that prevent Poziotinib binding or through the activation of alternative signaling cascades that bypass the need for EGFR/HER2 signaling.[3][4][5]
Combination therapies can be designed to co-target key nodes in these resistance pathways. For instance, combining Poziotinib with a MET inhibitor could be effective in tumors that have developed MET amplification.[4][5] Similarly, combining it with an HSP90 inhibitor may overcome resistance mediated by the HER2 C805S mutation.[6]
Below is a diagram illustrating the EGFR/HER2 signaling pathway and points of potential therapeutic intervention for combination strategies.
EGFR/HER2 signaling pathway and potential combination targets.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of NSCLC cell lines with known EGFR or HER2 exon 20 insertion mutations (e.g., NCI-H1781, Ba/F3 engineered cells).
-
Compounds: this compound, a library of approved and investigational drugs.
-
Cell Culture Media and Reagents: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Assay Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Labware: 384-well clear-bottom white assay plates.
-
Instrumentation: Automated liquid handling systems, plate reader with luminescence detection capabilities.
High-Throughput Screening Workflow
The following diagram outlines the general workflow for the high-throughput combination screen.
High-throughput screening workflow for combination therapies.
Detailed Methodologies
-
Cell Culture and Seeding:
-
Culture NSCLC cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the exponential growth phase and determine cell density.
-
Using an automated liquid handler, seed cells into 384-well plates at a pre-optimized density (e.g., 1000-3000 cells/well) in a volume of 40 µL.
-
-
Compound Plating:
-
Prepare a dose-response matrix of Poziotinib and the library compounds. A common approach is a 6x6 matrix.
-
Use an acoustic liquid handler to dispense nanoliter volumes of Poziotinib and the library compounds into the assay plates.
-
Include appropriate controls: vehicle (DMSO) only, Poziotinib alone, and library compound alone.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation and Analysis
Data Normalization and Curve Fitting
-
Normalize the raw luminescence data to percent viability using negative controls (vehicle-treated cells, 100% viability) and positive controls (cells treated with a potent cytotoxic agent, 0% viability).
-
For each drug combination, fit a dose-response curve to the viability data. The four-parameter logistic (4PL) model is commonly used.[12]
Synergy Scoring
The degree of synergy for each drug combination can be quantified using various reference models.[7][12][13] Commonly used models include:
-
Highest Single Agent (HSA): The synergy score is the difference between the observed combination response and the highest single-agent response.
-
Bliss Independence: Assumes that the two drugs act independently. Synergy is observed when the combination effect is greater than the product of the individual drug effects.
-
Loewe Additivity: Defines additivity as a combination effect that is expected when two drugs are the same compound.
-
Zero Interaction Potency (ZIP): A model that combines the principles of Loewe additivity and Bliss independence.
Specialized software such as SynergyFinder can be used for these calculations.[12][13][14][15]
Quantitative Data Summary
The results of the high-throughput screen can be summarized in tables for easy comparison.
Table 1: Example Summary of Single-Agent Activity
| Compound | Cell Line | IC50 (µM) |
| Poziotinib | NCI-H1781 | 0.05 |
| Drug A | NCI-H1781 | 1.2 |
| Drug B | NCI-H1781 | 0.8 |
| ... | ... | ... |
Table 2: Example Summary of Combination Synergy Scores
| Combination | Cell Line | Synergy Score (ZIP) | Synergy Score (Bliss) | Synergy Score (HSA) | Synergy Score (Loewe) |
| Poziotinib + Drug A | NCI-H1781 | 15.2 | 12.5 | 18.9 | 14.7 |
| Poziotinib + Drug B | NCI-H1781 | -2.1 | -1.5 | -3.0 | -2.3 |
| ... | ... | ... | ... | ... | ... |
Synergy scores greater than 10 are generally considered synergistic, while scores less than -10 are considered antagonistic.
Hit Validation
Promising synergistic combinations identified in the primary screen should be validated through secondary assays:
-
Checkerboard Assay: A more detailed dose-response matrix to confirm the synergy and determine the optimal concentration range.
-
Mechanism of Action Studies: Western blotting, phospho-protein arrays, or other molecular biology techniques to elucidate the underlying mechanism of the synergistic interaction.
-
In Vivo Studies: Testing the efficacy of the combination in animal models (e.g., patient-derived xenografts) of NSCLC with relevant mutations.
Conclusion
High-throughput screening of combination therapies provides a powerful platform for the discovery of novel treatment strategies to enhance the efficacy of Poziotinib and overcome drug resistance. The protocols and data analysis workflows outlined in these application notes offer a comprehensive guide for researchers to systematically identify and validate synergistic drug combinations for further preclinical and clinical development.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
- 11. Poziotinib: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] SynergyFinder 2.0: visual analytics of multi-drug combination synergies | Semantic Scholar [semanticscholar.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Poziotinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib is a potent tyrosine kinase inhibitor (TKI) that has shown clinical activity against non-small cell lung cancer (NSCLC) and breast cancer harboring EGFR and HER2 exon 20 insertion mutations, respectively. These mutations are notoriously resistant to standard EGFR and HER2 targeted therapies.[1][2][3][4][5][6] However, as with other targeted therapies, acquired resistance to Poziotinib is a significant clinical challenge, limiting its long-term efficacy.[7][8][9][10] Understanding the molecular mechanisms that drive Poziotinib resistance is crucial for developing effective combination therapies and identifying biomarkers to predict patient response.
Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful and unbiased tool to systematically identify genes whose inactivation confers drug resistance.[11][12][13][14] This technology allows for the interrogation of thousands of genes in a single experiment, providing a comprehensive landscape of potential resistance mechanisms.[15][16]
These application notes provide a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, lead to Poziotinib resistance in cancer cell line models. The protocol covers cell line selection, sgRNA library selection, lentiviral production and transduction, Poziotinib selection, and downstream analysis of screen hits.
Signaling Pathways Implicated in Poziotinib Resistance
Acquired resistance to Poziotinib can arise from both EGFR-dependent and -independent mechanisms.[7][10] EGFR-dependent mechanisms often involve secondary mutations in the EGFR kinase domain, such as the T790M mutation.[3][10][17] EGFR-independent resistance frequently involves the activation of bypass signaling pathways that reactivate downstream signaling, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell survival and proliferation.[14][17] Additionally, amplification of other receptor tyrosine kinases, such as MET, can also contribute to resistance.[7][9][10]
Experimental Workflow for CRISPR-Cas9 Screening
A typical workflow for a pooled, genome-wide CRISPR-Cas9 screen to identify drug resistance genes involves several key steps.[18] First, a cancer cell line stably expressing the Cas9 nuclease is generated. This cell line is then transduced with a pooled single-guide RNA (sgRNA) library delivered by lentivirus at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA. After a brief period of antibiotic selection to eliminate non-transduced cells, the cell population is split into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with Poziotinib). The cells are cultured for a sufficient period to allow for the enrichment of Poziotinib-resistant cells. Finally, genomic DNA is isolated from both populations, and the sgRNA sequences are amplified by PCR and quantified by next-generation sequencing (NGS). Computational analysis of the sequencing data identifies sgRNAs that are significantly enriched in the Poziotinib-treated population, pointing to genes whose knockout confers resistance.
Detailed Experimental Protocols
Cell Line and sgRNA Library Selection
-
Cell Line: Select a cancer cell line with a known EGFR or HER2 exon 20 insertion mutation that is sensitive to Poziotinib. Examples include NSCLC cell lines (e.g., NCI-H1975, PC-9) or breast cancer cell lines engineered to express these mutations.
-
sgRNA Library: Choose a genome-wide human sgRNA library such as the GeCKO v2 or Brunello library. These libraries typically contain multiple sgRNAs per gene to ensure robust knockout efficiency and minimize off-target effects.
Generation of Cas9-Expressing Stable Cell Line
-
Transduce the target cell line with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin at 5-10 µg/mL).
-
Verify Cas9 expression by Western blot and its activity using a functional assay (e.g., SURVEYOR assay or a GFP-knockout reporter assay).
Lentiviral Library Production
-
Plate HEK293T cells at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 3000 or FuGENE HD.
-
Collect the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal volume for transduction at a low MOI (0.3-0.5).
Pooled CRISPR-Cas9 Screen
-
Transduction:
-
Plate a sufficient number of Cas9-expressing cells to maintain a library representation of at least 200-500 cells per sgRNA. For a library with 120,000 sgRNAs, this would be at least 2.4 x 10^7 to 6 x 10^7 cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of 8 µg/mL polybrene.
-
-
Antibiotic Selection:
-
After 24 hours, replace the virus-containing medium with fresh medium containing an appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to select for transduced cells.
-
Maintain antibiotic selection for 2-3 days until non-transduced control cells are completely killed.
-
-
Poziotinib Selection:
-
After antibiotic selection, harvest a baseline cell population (Day 0 sample).
-
Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with Poziotinib at a pre-determined IC50 or IC80 concentration.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Harvest cells from both the control and Poziotinib-treated populations at the end of the selection period.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the Day 0, control, and Poziotinib-treated cell pellets using a gDNA extraction kit suitable for large cell numbers.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform deep sequencing on an Illumina platform (e.g., NovaSeq or NextSeq).
-
Data Analysis
-
Read Alignment and Counting: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to demultiplex the sequencing reads, align them to the sgRNA library reference, and count the number of reads for each sgRNA in each sample.[3]
-
Hit Identification: MAGeCK will then perform a statistical analysis to identify sgRNAs and, subsequently, genes that are significantly enriched in the Poziotinib-treated samples compared to the control samples.[3] The output will typically be a ranked list of genes with associated p-values and false discovery rates (FDR).
Data Presentation: Example Quantitative Data from a CRISPR Screen for TKI Resistance
The following table represents hypothetical data from a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to an EGFR/HER2 TKI, similar to what would be expected for a Poziotinib screen. The data is structured to highlight the top-ranking genes based on their enrichment in the drug-treated population.
Table 1: Top Gene Hits from a Hypothetical Poziotinib Resistance CRISPR Screen
| Gene Symbol | Description | Average Log2 Fold Change (Poziotinib vs. DMSO) | p-value | False Discovery Rate (FDR) |
| KEAP1 | Kelch-like ECH-associated protein 1 | 5.8 | 1.2e-8 | 2.5e-7 |
| NF2 | Neurofibromin 2 | 5.2 | 8.5e-8 | 1.1e-6 |
| PTEN | Phosphatase and tensin homolog | 4.9 | 3.4e-7 | 3.0e-6 |
| CUL3 | Cullin 3 | 4.5 | 1.1e-6 | 7.2e-6 |
| TP53 | Tumor protein p53 | 4.2 | 5.6e-6 | 2.8e-5 |
| RB1 | RB transcriptional corepressor 1 | 3.9 | 1.8e-5 | 7.1e-5 |
| STK11 | Serine/threonine kinase 11 | 3.7 | 4.2e-5 | 1.4e-4 |
| CIC | Capicua transcriptional repressor | 3.5 | 8.9e-5 | 2.5e-4 |
| ARID1A | AT-rich interaction domain 1A | 3.3 | 1.5e-4 | 3.8e-4 |
| MED12 | Mediator complex subunit 12 | 3.1 | 2.8e-4 | 6.2e-4 |
Validation of Candidate Resistance Genes
It is crucial to validate the top candidate genes identified from the CRISPR screen to confirm their role in Poziotinib resistance.[7]
Table 2: Experimental Approaches for Validation of Candidate Genes
| Validation Method | Protocol | Expected Outcome |
| Individual Gene Knockout | Generate individual knockout cell lines for each candidate gene using 2-3 independent sgRNAs. | Knockout of a true resistance gene should lead to increased cell viability in the presence of Poziotinib compared to control cells. |
| Competitive Growth Assays | Co-culture GFP-positive cells with a knockout of a candidate gene and mCherry-positive wild-type cells. Treat with Poziotinib and monitor the ratio of GFP-positive to mCherry-positive cells over time by flow cytometry. | An enrichment of GFP-positive cells in the Poziotinib-treated culture would confirm the resistance phenotype. |
| Rescue Experiments | Re-express the wild-type version of the candidate gene in the knockout cell line. | Re-expression of the gene should re-sensitize the cells to Poziotinib. |
| Mechanism of Action Studies | Investigate the impact of gene knockout on downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) by Western blot or other assays. | Elucidate how the loss of the candidate gene leads to the reactivation of survival pathways in the presence of Poziotinib. |
Conclusion
This document provides a comprehensive framework for utilizing genome-wide CRISPR-Cas9 screening to identify and validate genes that mediate resistance to Poziotinib. By systematically uncovering the genetic drivers of resistance, researchers can gain valuable insights into the molecular underpinnings of treatment failure. This knowledge is essential for the rational design of combination therapies to overcome or prevent resistance, ultimately improving the clinical outcomes for patients with EGFR and HER2 exon 20 insertion-mutant cancers.
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Protocol 2: Viral Packaging and Cell Culture for CRISPR-based Screens: CRISPR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. targetedonc.com [targetedonc.com]
- 11. crisprscreen.utf8 [rockefelleruniversity.github.io]
- 12. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR screens and quantitative proteomics reveal remodeling of the aryl hydrocarbon receptor–driven proteome through PARP7 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide CRISPR screening hits its stride on campus – Center for Genomic Science Innovation – UW–Madison [cgsi.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Poziotinib Hydrochloride Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior preclinical platform for translational oncology research.[1][2] These models maintain the principal characteristics of the original patient tumor, including its architecture, cellular diversity, genetic makeup, and therapeutic sensitivity.[1][3][4] This high-fidelity recapitulation of human cancer makes PDX models an invaluable tool for evaluating novel anti-cancer agents, discovering predictive biomarkers, and investigating mechanisms of drug resistance.[1][5][6]
Poziotinib hydrochloride is a potent, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4).[7][8] It has demonstrated significant clinical activity against non-small cell lung cancers (NSCLC) harboring notoriously difficult-to-treat exon 20 insertion mutations in EGFR and HER2, which are often resistant to standard EGFR TKIs.[8][9][10]
These application notes provide a comprehensive overview and detailed protocols for leveraging PDX models to test the efficacy of this compound, investigate its mechanism of action, and explore potential resistance pathways.
Application Note 1: Poziotinib Mechanism of Action and Target Signaling Pathways
Poziotinib exerts its anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of EGFR and HER2, including variants with exon 20 insertion mutations.[7][8] In cancers driven by these mutations, the EGFR and HER2 receptors are constitutively active, leading to uncontrolled activation of downstream signaling cascades that promote cell proliferation, survival, and invasion.[11][12]
The primary signaling pathways inhibited by Poziotinib are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[7][13] By blocking the phosphorylation of EGFR and HER2, Poziotinib effectively shuts down these oncogenic signals, inducing G1 cell cycle arrest and apoptosis in cancer cells.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poziotinib: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]
- 8. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for HER2 Immunohistochemistry in Poziotinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a critical biomarker in various cancers, including a subset of non-small cell lung cancer (NSCLC). Poziotinib is a potent tyrosine kinase inhibitor (TKI) that has shown significant clinical activity in patients with NSCLC harboring HER2 exon 20 insertion mutations.[1][2][3] Accurate assessment of HER2 expression is paramount for identifying patients who may benefit from Poziotinib therapy. Immunohistochemistry (IHC) is a widely utilized method for evaluating HER2 protein expression in tumor tissues. These application notes provide a detailed protocol for HER2 IHC and summarize the clinical data related to Poziotinib's efficacy in HER2-mutated NSCLC.
Poziotinib is an irreversible pan-ErbB inhibitor targeting HER1 (EGFR), HER2, and HER4.[2] Preclinical studies have demonstrated its sensitivity against EGFR and HER2 exon 20 insertion mutations, a feature that distinguishes it from other EGFR TKIs.[2][4] Clinical trials, particularly the ZENITH20 study, have investigated the efficacy of Poziotinib in this patient population.[1][2][3]
HER2 Signaling Pathway and Poziotinib's Mechanism of Action
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known ligand.[5] It is activated through heterodimerization with other ligand-bound EGFR family members or through homodimerization when overexpressed.[5][6] This dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[6][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.[5][9] In cancers with HER2 exon 20 insertion mutations, the HER2 receptor is constitutively active, leading to uncontrolled cell growth. Poziotinib exerts its therapeutic effect by irreversibly binding to the kinase domain of HER2, thereby blocking the downstream signaling and inhibiting tumor cell proliferation.
Quantitative Data from Poziotinib Clinical Trials
The multicenter, multicohort ZENITH20 trial evaluated the efficacy of Poziotinib in patients with advanced or metastatic NSCLC with HER2 exon 20 insertions. The following tables summarize the key efficacy data from different cohorts of this trial.
Table 1: Efficacy of Poziotinib in Previously Treated NSCLC with HER2 Exon 20 Insertions (ZENITH20-2 Cohort) [3]
| Endpoint | Value (95% CI) |
| Objective Response Rate (ORR) | 27.8% (18.9% - 38.2%) |
| Disease Control Rate (DCR) | 70.0% (59.4% - 79.2%) |
| Median Progression-Free Survival (PFS) | 5.5 months (3.9 - 5.8 months) |
| Median Duration of Response (DoR) | 5.1 months (4.2 - 5.5 months) |
Table 2: Efficacy of Poziotinib in Treatment-Naïve NSCLC with HER2 Exon 20 Insertions (ZENITH20-4 Cohort) [10]
| Endpoint | 16 mg Once Daily (QD) | 8 mg Twice Daily (BID) |
| Objective Response Rate (ORR) | 44% | 36% |
| Disease Control Rate (DCR) | 88% | 91% |
| Median Progression-Free Survival (PFS) | 5.6 months | 7.3 months |
| Median Duration of Response (DoR) | Not Reached | 7.4 months |
Detailed Immunohistochemistry Protocol for HER2 Expression
This protocol is a representative methodology for the detection of HER2 protein expression in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue specimens. It is based on established HER2 IHC protocols and should be validated in-house.
1. Specimen Preparation
-
Fixation: Immediately fix fresh tumor tissue in 10% neutral buffered formalin for 6 to 72 hours.[11]
-
Processing and Embedding: Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tissue block.
-
Mounting: Mount sections on positively charged glass slides and bake at 60°C for at least 60 minutes to ensure adherence.
2. Deparaffinization and Rehydration
-
Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water for 5 minutes.
3. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) using a Tris/EDTA buffer (pH 9.0).[12]
-
Use a pressure cooker, water bath, or steamer, and incubate slides at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in wash buffer (e.g., Tris-buffered saline with Tween 20).
4. Staining
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse with wash buffer.
-
Primary Antibody: Apply a validated anti-HER2 primary antibody (e.g., rabbit monoclonal clone 4B5) diluted to its optimal concentration.[11] Incubate in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer (3 changes of 5 minutes each).
-
Detection System: Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.[12]
-
Rinse with wash buffer (3 changes of 5 minutes each).
-
Chromogen: Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached.[11]
-
Rinse with distilled water.
5. Counterstaining and Mounting
-
Counterstain: Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Bluing: Dip slides in a bluing reagent (e.g., 0.2% ammonia water) for 30-60 seconds.
-
Rinse with tap water.
-
Dehydration: Dehydrate slides through graded alcohols (95%, 100%) and clear in xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
Interpretation of HER2 Staining in NSCLC
Since there are no universally standardized guidelines for HER2 IHC scoring in NSCLC, it is common practice to adapt the scoring criteria from gastric or breast cancer. The American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines for breast cancer are frequently used.
Table 3: ASCO/CAP HER2 IHC Scoring Criteria (Adapted for NSCLC)
| Score | Staining Pattern | Interpretation |
| 0 | No staining or incomplete, faint/barely perceptible membrane staining in ≤10% of tumor cells. | Negative |
| 1+ | Incomplete membrane staining that is faint/barely perceptible in >10% of tumor cells. | Negative |
| 2+ | Weak to moderate complete, basolateral, or lateral membrane staining in >10% of tumor cells. | Equivocal |
| 3+ | Strong complete, basolateral, or lateral membrane staining in >10% of tumor cells. | Positive |
For cases with an equivocal (2+) result, further testing with in situ hybridization (ISH) to assess for ERBB2 gene amplification is recommended.
Conclusion
The accurate determination of HER2 status through a well-validated immunohistochemistry protocol is a critical step in the clinical management of NSCLC, particularly for identifying patients who are candidates for targeted therapies like Poziotinib. This document provides a comprehensive overview of the HER2 signaling pathway, the clinical efficacy of Poziotinib in HER2 exon 20 insertion-mutated NSCLC, and a detailed protocol for HER2 IHC staining and interpretation. Adherence to standardized laboratory procedures and scoring guidelines is essential for reliable and reproducible results.
References
- 1. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Exploration of HER2 (ERBB2) immunohistochemistry in non-small cell lung cancer: correlation with ERBB2 mutational status: experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apnews.com [apnews.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Poziotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of apoptosis induced by Poziotinib, a potent, irreversible tyrosine kinase inhibitor (TKI). Poziotinib targets Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with notable activity against exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1] A primary mechanism of its anti-tumor activity is the induction of programmed cell death, or apoptosis.
Flow cytometry, utilizing Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method to assess the extent of apoptosis in a cell population following therapeutic intervention.[2][3] This document outlines the principles of this assay, provides detailed experimental protocols, and presents a framework for data interpretation.
Principle of Apoptosis Detection by Annexin V and PI Staining
During the initial phases of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS. When conjugated to a fluorochrome, Annexin V can be used to identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. It is unable to traverse the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can differentiate between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[2]
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[2]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[2]
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[2]
Data Presentation: Quantitative Analysis of Apoptosis
The following table presents illustrative quantitative data from a representative flow cytometry experiment analyzing apoptosis in an EGFR exon 20-mutant NSCLC cell line (e.g., NCI-H1975) after 48 hours of treatment with Poziotinib. This data demonstrates a dose-dependent increase in the apoptotic cell population.
Table 1: Percentage of Apoptotic and Necrotic Cells Following 48-hour Poziotinib Treatment
| Poziotinib Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptosis (Early + Late) |
| 0 (Vehicle Control) | 94.5 ± 2.1 | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.2 |
| 10 | 82.1 ± 3.5 | 10.8 ± 1.9 | 4.6 ± 1.1 | 15.4 ± 3.0 |
| 50 | 65.7 ± 4.2 | 20.3 ± 2.8 | 11.5 ± 2.3 | 31.8 ± 5.1 |
| 100 | 48.9 ± 5.1 | 28.6 ± 3.4 | 19.8 ± 3.1 | 48.4 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for the analysis of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials and Reagents
-
Cell Line: Relevant cancer cell line with known EGFR or HER2 status (e.g., NCI-H1975 for EGFR T790M, or Ba/F3 cells engineered to express HER2 exon 20 insertions).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Poziotinib: Stock solution of known concentration, typically dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit: Commercially available kits typically include:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (contains calcium chloride)
-
-
6-well cell culture plates
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting. A typical seeding density is 2-5 x 10^5 cells/well.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Poziotinib Treatment: Prepare serial dilutions of Poziotinib in culture medium from a stock solution. Aspirate the old medium from the wells and add the medium containing the desired concentrations of Poziotinib. Include a vehicle control (medium with the same concentration of DMSO used for the highest Poziotinib concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Staining
-
Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the supernatant collected in the previous step.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation of FITC and PI. Ensure appropriate filter setup for detecting green (FITC) and red (PI) fluorescence.
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: For compensation of FITC signal.
-
Cells stained with PI only: For compensation of PI signal.
-
-
Data Acquisition: Analyze the stained cells immediately by flow cytometry. Acquire a minimum of 10,000 events per sample for statistically significant results.
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Set quadrants based on the single-color and unstained controls to delineate the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Signaling Pathway of Poziotinib-Induced Apoptosis
Caption: Poziotinib inhibits EGFR/HER2, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis analysis via flow cytometry.
References
- 1. Poziotinib maintains high response rate against harmful lung cancer mutation | MD Anderson Cancer Center [mdanderson.org]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poziotinib Hydrochloride Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming Poziotinib hydrochloride resistance in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Poziotinib is a quinazoline-based pan-HER inhibitor that targets epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It is an irreversible tyrosine kinase inhibitor (TKI) that covalently binds to the kinase domain, blocking downstream signaling pathways and inhibiting the proliferation of tumor cells.[3]
Q2: My cells with EGFR or HER2 exon 20 insertion mutations are showing reduced sensitivity to Poziotinib. What are the common resistance mechanisms?
Acquired resistance to Poziotinib in cell lines with EGFR or HER2 exon 20 insertion mutations can be mediated by several mechanisms:
-
On-target secondary mutations:
-
Bypass pathway activation:
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase can compensate for EGFR/HER2 inhibition.[6][8]
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of this pathway can promote cell survival and proliferation despite Poziotinib treatment.
-
MAPK/ERK Pathway Reactivation: Increased signaling through the MAPK/ERK pathway can also drive resistance.
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch from an epithelial to a mesenchymal state, which is associated with increased motility, invasion, and drug resistance.[4][7][8]
Q3: How can I confirm if my Poziotinib-resistant cells have developed a known resistance mechanism?
To identify the mechanism of resistance in your cell line, you can perform the following analyses:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To detect secondary mutations in the EGFR or HER2 genes.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To assess MET gene amplification.
-
Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in bypass signaling pathways (e.g., p-MET, p-AKT, p-ERK) and to check for EMT markers (e.g., decreased E-cadherin, increased Vimentin and N-cadherin).
Q4: Are there established cell line models for studying Poziotinib resistance?
Yes, researchers have developed Poziotinib-resistant cell lines. For instance, Ba/F3 cells expressing various EGFR or HER2 exon 20 insertion mutations are commonly used.[4][9] Resistant clones can be generated by culturing these cells in the presence of gradually increasing concentrations of Poziotinib.[9]
Troubleshooting Guides
Issue 1: Decreased Cell Death and Increased IC50 of Poziotinib in EGFR Exon 20 Insertion Mutant Cell Line
| Possible Cause | Troubleshooting/Solution |
| On-target secondary mutation (e.g., EGFR T790M) | 1. Confirm mutation: Sequence the EGFR kinase domain to check for the T790M mutation. 2. Combination therapy: Consider co-treatment with a third-generation EGFR TKI like osimertinib, although sensitivity may be limited.[10] 3. Alternative inhibitors: Explore novel inhibitors that are active against T790M-positive cells. |
| MET Amplification | 1. Confirm amplification: Use FISH or qPCR to detect MET gene amplification. 2. Western Blot: Check for increased p-MET and total MET protein levels. 3. Combination therapy: Treat cells with a combination of Poziotinib and a MET inhibitor (e.g., crizotinib, capmatinib).[11][12][13][14] |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Confirm EMT: Perform western blotting for EMT markers (downregulation of E-cadherin, upregulation of Vimentin, N-cadherin, Snail). 2. Microscopy: Observe morphological changes consistent with a mesenchymal phenotype. 3. Combination therapy: Investigate combination therapies that target EMT-related pathways. |
Issue 2: Reduced Efficacy of Poziotinib in HER2 Exon 20 Insertion Mutant Cell Line
| Possible Cause | Troubleshooting/Solution |
| On-target secondary mutation (HER2 C805S) | 1. Confirm mutation: Sequence the HER2 kinase domain to identify the C805S mutation.[9] 2. Combination therapy: HSP90 inhibitors have shown potent anti-growth activity against the C805S mutant clone. Consider co-treatment with an HSP90 inhibitor (e.g., tanespimycin, IPI-504).[9][15] |
| Activation of downstream signaling (e.g., mTOR) | 1. Western Blot: Analyze the phosphorylation of mTOR and its downstream targets like S6 kinase. 2. Combination therapy: Explore the combination of Poziotinib with an mTOR inhibitor. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Poziotinib sensitivity and resistance.
Table 1: Poziotinib IC50 Values in Cell Lines with EGFR/HER2 Exon 20 Insertion Mutations
| Cell Line Model | Mutation | Poziotinib IC50 (nM) | Reference |
| Ba/F3 | EGFR Wild-Type | >1000 | [1] |
| Ba/F3 | EGFR L858R/T790M | 2.2 | [1] |
| Ba/F3 | Various EGFR Exon 20 Insertions | Average ~5-10 | [4] |
| Ba/F3 | Various HER2 Exon 20 Insertions | Average ~1.9 | [9] |
| MCF10A | HER2 Exon 20 Insertions | ~3-7 | [16] |
| H1781 | HER2 G776delinsVC | ~7.7 | |
| CUTO14 | EGFR A767dupASV | 1.84 | |
| YUL-0019 | EGFR N771delinsFH | 0.30 |
Table 2: Effect of Resistance Mechanisms and Combination Therapies on Poziotinib IC50
| Cell Line | Resistance Mechanism | Treatment | IC50 (nM) | Reference |
| Ba/F3-HER2 YVMA | Parental | Poziotinib | ~5 | [9] |
| Ba/F3-HER2 YVMA | C805S mutation | Poziotinib | >100 | [9] |
| Ba/F3-HER2 YVMA + C805S | C805S mutation | HSP90 Inhibitor (Ganetespib) | ~10-20 | [9][17] |
| Hs746t | MET amplification | MET Inhibitor (Capmatinib) | ~1.5 | [18] |
| Hs746t + MET D1228N | MET secondary mutation | MET Inhibitor (Capmatinib) | >1000 | [18] |
| Hs746t + MET D1228N | MET secondary mutation | MET Inhibitor (Foretinib) | ~50 | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Poziotinib.
Materials:
-
This compound
-
Resistant and sensitive cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of Poziotinib in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Poziotinib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to Poziotinib treatment using flow cytometry.
Materials:
-
Poziotinib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with Poziotinib at the desired concentration and time point.
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Cell lysates from Poziotinib-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Visualizations
Caption: Overview of Poziotinib action and resistance mechanisms.
Caption: Troubleshooting workflow for Poziotinib resistance.
Caption: Key signaling pathways involved in Poziotinib resistance.
References
- 1. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. onclive.com [onclive.com]
- 4. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 8. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Frontiers | Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation [frontiersin.org]
- 12. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. erk12.com [erk12.com]
- 18. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poziotinib hydrochloride in mouse models. The information is designed to help manage and mitigate common toxicities observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed in mice treated with this compound?
A1: Based on preclinical and clinical data, the most frequently reported toxicities associated with poziotinib, a potent EGFR and HER2 inhibitor, are similar to other tyrosine kinase inhibitors (TKIs) and primarily affect the skin and gastrointestinal tract. In mouse models, researchers should be prepared to manage:
-
Diarrhea: Often characterized by loose, unformed, or watery stools.
-
Skin Rash: Typically presents as an acneiform rash, erythema (redness), and dry, scaly skin.[1]
-
Paronychia: Inflammation of the tissue around the nails.
-
Stomatitis/Mucositis: Inflammation and ulceration of the oral mucosa.
-
Decreased Appetite and Weight Loss: Often secondary to gastrointestinal discomfort.
Q2: How can I proactively monitor for these toxicities in my mouse colony?
A2: A robust monitoring plan is crucial for early detection and intervention. We recommend the following:
-
Daily Clinical Observations: A daily health check for each mouse is essential. This should include assessment of general appearance, posture, activity level, and grooming habits.
-
Body Weight Measurement: Record body weights at baseline and at least 3-4 times per week during treatment. Significant weight loss (typically >15-20% of baseline) is a key indicator of toxicity.
-
Fecal Consistency Monitoring: Visually inspect the cage for signs of diarrhea. A standardized scoring system should be used for consistency.
-
Skin and Coat Evaluation: Carefully examine the skin, particularly on the back, face, and ears, for any signs of rash, redness, or hair loss.
-
Food and Water Intake: While challenging to measure per mouse in group housing, a noticeable decrease in consumption for the entire cage should be noted.
Q3: Are there established grading scales for diarrhea and skin rash in mice?
A3: Yes, several scoring systems have been developed to standardize the assessment of these toxicities in preclinical models. Consistent use of a grading scale is critical for objective data collection.
Table 1: Diarrhea Severity Scoring in Mice
| Grade | Stool Consistency | Description |
| 0 | Normal | Well-formed, firm pellets. |
| 1 | Soft | Formed but soft pellets, may stick together. |
| 2 | Loose | Unformed, loose stools. |
| 3 | Watery | Liquid stools, often with significant soiling of the perianal area.[2] |
Adapted from various preclinical toxicology scoring systems.
Table 2: Skin Rash Severity Scoring in Mice
| Grade | Erythema (Redness) | Scaling/Crusting | Excoriation (Scratching) |
| 0 | None | None | None |
| 1 | Faint | Mild, fine scales | Few, scattered scratches |
| 2 | Moderate, well-defined | Moderate, thicker scales | Moderate scratching, some open sores |
| 3 | Severe, widespread | Severe, thick, and widespread crusting | Severe, extensive scratching with deep ulcerations |
This is a composite scoring system adapted from models of dermatitis and skin toxicity.[3][4][5][6]
Troubleshooting Guides
Issue 1: A mouse on poziotinib treatment has developed diarrhea.
Step 1: Assess and Grade the Severity Using the Diarrhea Severity Scoring table, determine the grade of diarrhea. Note the onset and duration of the symptoms.
Step 2: Supportive Care Interventions
-
For Grade 1-2 Diarrhea:
-
Ensure easy access to hydration. Provide a hydrogel pack or a second water bottle on the cage floor.
-
Consider dietary modifications. A softened or liquid diet may be better tolerated.
-
Administer an anti-diarrheal agent. Loperamide can be effective in mice. A suggested starting dose is 0.8 mg/kg, administered orally.
-
-
For Grade 3 Diarrhea:
-
Administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to combat dehydration. The volume will depend on the mouse's weight and degree of dehydration (a veterinarian should be consulted).
-
Continue loperamide treatment.
-
Consider a temporary dose reduction or interruption of poziotinib treatment until the diarrhea resolves to Grade 1 or less.
-
Step 3: Monitor Response Closely monitor the mouse for improvement in stool consistency, body weight, and overall clinical signs. If the condition does not improve or worsens within 24-48 hours, a more significant dose modification of poziotinib or euthanasia may be necessary, in accordance with your institution's animal care and use guidelines.
Issue 2: A mouse is showing signs of a skin rash.
Step 1: Assess and Grade the Severity Use the Skin Rash Severity Scoring table to grade the rash. Document the location and extent of the affected areas.
Step 2: Supportive Care Interventions
-
For Grade 1-2 Rash:
-
Apply a thin layer of a topical corticosteroid cream (e.g., 1% hydrocortisone) to the affected area once or twice daily.
-
To prevent scratching and further irritation, you may need to trim the mouse's hind nails. In severe cases, an Elizabethan collar may be considered, though this can be stressful for the animal.
-
-
For Grade 3 Rash:
-
Continue with topical corticosteroids.
-
If there are signs of a secondary bacterial infection (e.g., pustules, purulent discharge), a topical or systemic antibiotic may be necessary after veterinary consultation.
-
A temporary dose reduction or interruption of poziotinib may be required until the rash improves.
-
Step 3: Monitor Response Observe the affected skin for signs of healing, such as reduced redness and scaling. Monitor for any signs of systemic illness.
Experimental Protocols
Protocol 1: Administration of Loperamide for Diarrhea
-
Preparation of Loperamide Solution:
-
Use a commercially available oral loperamide solution (e.g., 1 mg/5 mL).
-
Calculate the required volume based on the mouse's body weight and the target dose of 0.8 mg/kg.
-
-
Administration:
-
Administer the calculated volume orally using a gavage needle.
-
Treatment can be given once or twice daily, depending on the severity of the diarrhea.
-
-
Monitoring:
-
Monitor for resolution of diarrhea and any potential side effects of loperamide, such as constipation or abdominal bloating.
-
Protocol 2: Application of Topical Corticosteroids for Skin Rash
-
Preparation:
-
Use a sterile cotton-tipped applicator to handle the cream.
-
-
Application:
-
Gently restrain the mouse.
-
Apply a thin, even layer of the corticosteroid cream to the affected skin.
-
Allow the cream to be absorbed as much as possible before returning the mouse to its cage to minimize ingestion through grooming.
-
-
Frequency:
-
Apply once or twice daily, as needed.
-
Protocol 3: Histopathological Assessment of Skin and Gastrointestinal Toxicity
-
Tissue Collection:
-
At the desired time point, humanely euthanize the mouse according to your institution's approved protocol.
-
Collect skin samples from the affected and unaffected areas.
-
Collect sections of the small intestine (duodenum, jejunum, ileum) and large intestine (cecum, colon).
-
-
Tissue Fixation and Processing:
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm sections and mount on glass slides.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Additional stains (e.g., Periodic acid-Schiff for mucins in the gut, or specific immunohistochemistry for inflammatory markers) can be performed as needed.
-
-
Microscopic Examination:
-
Examine the skin for epidermal and dermal changes, such as hyperkeratosis, acanthosis, inflammation, and ulceration.
-
Examine the intestinal sections for villus blunting, crypt hyperplasia or loss, inflammatory cell infiltration, and epithelial damage.
-
Visualizations
Signaling Pathway: EGFR/HER2 Inhibition by Poziotinib
Caption: Poziotinib inhibits EGFR and HER2 signaling pathways.
Experimental Workflow: Managing Diarrhea in Poziotinib-Treated Mice
Caption: Workflow for managing diarrhea in mouse models.
Logical Relationship: Toxicity Management Strategy
Caption: A logical approach to managing poziotinib toxicities.
References
- 1. themelanomanurse.org [themelanomanurse.org]
- 2. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models | In Vivo [iv.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies for allergies|Contracted studies|KAC Co., Ltd. [kacnet.co.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Poziotinib Hydrochloride Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Poziotinib hydrochloride in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an oral, irreversible pan-HER inhibitor.[1] It targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including HER1 (EGFR), HER2 (ErbB2), and HER4 (ErbB4).[2][3] Its primary application in preclinical and clinical research is the inhibition of tumor cell proliferation driven by mutations or overexpression of these receptors, particularly in non-small cell lung cancer (NSCLC) with EGFR or HER2 exon 20 insertion mutations.[4][5] Poziotinib's smaller size and flexibility allow it to overcome the steric hindrance caused by these mutations, which typically confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).[4][6]
2. What are the recommended starting concentrations for in vitro studies?
The effective concentration of this compound varies depending on the cancer cell line and the specific mutation it harbors. Based on preclinical data, IC50 values (the concentration required to inhibit 50% of cell growth) can range from nanomolar to low micromolar concentrations. For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. A common starting range for in vitro experiments is 1 nM to 1 µM.
3. How should this compound be prepared and stored for in vitro experiments?
-
Reconstitution: this compound is typically provided as a powder. For in vitro use, it is recommended to prepare a stock solution in a suitable solvent.
-
Solvent: While specific solubility information should be obtained from the supplier, this compound is known to be soluble in DMSO.
-
Stock Solution Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM or 50 mM in DMSO, from which working solutions can be prepared by serial dilution.[1][7]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] A safety data sheet suggests storing the container tightly closed in a dry, cool, and well-ventilated place.[9]
4. What is a typical starting dose for in vivo preclinical studies?
In vivo efficacy of Poziotinib has been demonstrated in various preclinical models. In genetically engineered mouse models of NSCLC with EGFR or HER2 exon 20 insertions, a daily oral dose of 10 mg/kg has been shown to be effective.[4] Clinical trials have explored daily doses of 16 mg, as well as alternative dosing schedules like 8 mg twice daily, to manage toxicity.[5][10] For initial in vivo studies, a dose-range finding study is recommended to determine the maximum tolerated dose (MTD) and optimal effective dose for the specific animal model and tumor type.
5. What are the known mechanisms of resistance to Poziotinib?
Acquired resistance to Poziotinib can occur through both EGFR-dependent and -independent mechanisms.[11][12]
-
EGFR-dependent mechanisms:
-
EGFR-independent mechanisms:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Compound precipitation: this compound solubility is pH-dependent.[15] Diluting a DMSO stock solution directly into aqueous cell culture media can sometimes lead to precipitation. | Prepare intermediate dilutions of the stock solution in cell culture medium to minimize the final DMSO concentration (typically ≤ 0.1%).[7] Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell line variability: Different cell lines, even with the same reported mutation, can exhibit varying sensitivity. | Ensure consistent cell passage number and health for all experiments. Perform regular cell line authentication. | |
| High toxicity observed in animal models (e.g., significant weight loss, diarrhea, skin rash) | Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal strain or model. | Conduct a dose-range finding study to determine the MTD.[16] Consider alternative dosing schedules, such as twice-daily dosing at a lower concentration, which has been shown to reduce toxicity in clinical settings.[5][17] |
| Vehicle-related toxicity: The vehicle used for oral gavage may be contributing to the observed toxicity. | Evaluate the tolerability of the vehicle alone in a control group of animals.[18] | |
| Lack of in vivo tumor growth inhibition | Suboptimal dosing or scheduling: The dose may be too low or the dosing frequency insufficient to maintain therapeutic drug levels. | Based on pharmacokinetic data, if available, adjust the dose and/or schedule. Consider a higher dose up to the MTD. |
| Poor oral bioavailability: The formulation may not be optimal for absorption. | Ensure the compound is properly solubilized or suspended in the vehicle. For suspensions, ensure uniform particle size and distribution before each administration. | |
| Intrinsic or acquired resistance: The tumor model may be inherently resistant or have developed resistance to Poziotinib. | Confirm the presence of the target mutation (EGFR or HER2 exon 20 insertion) in the tumor cells. If acquired resistance is suspected, tumors can be analyzed for known resistance mechanisms.[14] |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Mutation | IC50 (nM) | Reference(s) |
| Ba/F3 | Pro-B | EGFR exon 20 insertion | ~1.0 (average) | [4] |
| Ba/F3 | Pro-B | HER2 exon 20 insertion | ~1.9 (average) | [4] |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | 2.2 | [8][13] |
| N87 | Gastric Cancer | HER2 amplified | 1 | [8] |
| SNU216 | Gastric Cancer | HER2 amplified | 4 | [8] |
| DiFi | Colorectal Cancer | EGFR overexpression | 3 | [8] |
| SNU-175 | - | - | 5 | [8] |
| A431 | Epidermoid Carcinoma | Wild-type EGFR | 0.9 | [3] |
| SKBR3 | Breast Cancer | Wild-type HER2 | 1 | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference(s) |
| Genetically Engineered Mouse Model (GEMM) | NSCLC (EGFR D770insNPG) | 10 mg/kg, daily oral gavage | Significant tumor regression | [4] |
| Genetically Engineered Mouse Model (GEMM) | NSCLC (HER2 exon 20 insertion) | 10 mg/kg, daily oral gavage | Significant tumor regression | [4] |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR or HER2 exon 20 mutant) | Not specified | Greater activity than approved EGFR TKIs | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line using a colorimetric MTS assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Poziotinib or vehicle control (medium with the same final concentration of DMSO).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Poziotinib concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mandatory Visualizations
Caption: Inhibition of EGFR/HER2 signaling by Poziotinib.
Caption: Preclinical evaluation workflow for Poziotinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Case Report: Exceptional Response to Poziotinib in Patient with Metastatic Non-Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. dovepress.com [dovepress.com]
- 14. targetedonc.com [targetedonc.com]
- 15. tandfonline.com [tandfonline.com]
- 16. altasciences.com [altasciences.com]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Poziotinib hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Poziotinib hydrochloride during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[2]
Q2: What is the maximum achievable concentration of Poziotinib in DMSO?
A2: Poziotinib can be dissolved in DMSO at concentrations as high as 98 mg/mL (199.45 mM).[2] For routine in vitro studies, preparing a 10 mM stock solution in DMSO is a common practice.[1][3]
Q3: I observed precipitation when diluting my Poziotinib DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of Poziotinib. To mitigate this, consider the following:
-
Lower the final concentration: Ensure the final concentration of Poziotinib in your aqueous solution is within its solubility limit in that medium.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Use a pre-warmed medium: Adding the drug to a pre-warmed (e.g., 37°C) medium can sometimes help improve solubility.
-
Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform distribution, which can prevent localized high concentrations and subsequent precipitation.
Q4: Does the quality of DMSO affect the solubility of this compound?
A4: Yes, the quality of DMSO is critical. Use fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds like Poziotinib.[2]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3] Protect the solution from light.[1]
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound in your in vitro experiments.
Problem: Precipitate forms immediately upon reconstitution in DMSO.
| Possible Cause | Troubleshooting Step |
| Low-quality or wet DMSO | Discard the current DMSO and use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Incorrect solvent | Ensure you are using DMSO and not another solvent like water or ethanol, in which Poziotinib is insoluble.[2] |
| Compound degradation | If the compound is old or has been stored improperly, it may have degraded. Consider using a new vial of this compound. |
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility | Decrease the final working concentration of Poziotinib in your experiment. |
| Insufficient mixing during dilution | Add the DMSO stock solution slowly and dropwise into the aqueous medium while vigorously vortexing or stirring. |
| Low temperature of the aqueous medium | Warm the aqueous medium to 37°C before adding the Poziotinib stock solution. |
| High final DMSO concentration causing cellular stress | Optimize the final DMSO concentration. While a higher DMSO percentage might aid solubility, it can be toxic to cells. A final concentration of 0.1% to 0.5% is generally recommended. Always include a vehicle control with the same DMSO concentration in your experimental design. |
| pH of the aqueous medium | As a hydrochloride salt, Poziotinib's solubility is pH-dependent. Although not extensively documented in the provided results, acidic conditions may favor solubility. However, altering the pH of cell culture media can impact cell viability and should be approached with caution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Reference |
| DMSO | 98 mg/mL | 199.45 mM | [2] |
| DMSO | - | 10 mM (for stock) | [1][3] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 527.8 g/mol for the hydrochloride salt)[4]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of Poziotinib HCl (MW: 527.8 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 527.8 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 189.5 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Determine the final concentration of Poziotinib required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
V1 = (C2 * V2) / C1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
While vortexing the pre-warmed cell culture medium, add the calculated volume of the Poziotinib stock solution dropwise.
-
Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Use the working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified signaling pathway inhibited by Poziotinib.
References
- 1. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H22Cl3FN4O3 | CID 54767257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to mitigate off-target effects of Poziotinib hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and manage the off-target effects of Poziotinib hydrochloride in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical research with this compound.
Issue 1: High level of cytotoxicity observed in non-target cell lines.
-
Question: My in vitro experiments are showing significant cell death in cell lines that do not have EGFR or HER2 exon 20 insertion mutations. How can I confirm if this is due to off-target effects of Poziotinib?
-
Answer: High cytotoxicity in non-target cell lines is a strong indicator of off-target activity. Poziotinib is a pan-HER inhibitor, but it can also affect other kinases and cellular processes. To investigate this, you can perform the following:
-
Dose-Response Curve Analysis: Generate detailed dose-response curves for both your target and non-target cell lines. A narrow therapeutic window between the IC50 values for target and non-target cells suggests significant off-target toxicity.
-
Kinase Selectivity Profiling: If available, perform a kinase selectivity profiling assay to identify other kinases that are inhibited by Poziotinib at the concentrations you are using. This will provide a direct assessment of its off-target interactions.
-
Control Compound: Use a more selective EGFR/HER2 inhibitor as a control in your experiments. If this compound shows less toxicity in your non-target cell lines, it further suggests that the observed cytotoxicity of Poziotinib is due to its off-target effects.
-
Issue 2: Inconsistent or unexpected results in signaling pathway analysis.
-
Question: I am using Poziotinib to inhibit EGFR/HER2 signaling, but my western blot analysis shows modulation of other pathways. How can I troubleshoot this?
-
Answer: Poziotinib, as a pan-HER inhibitor, can lead to complex downstream signaling effects and potential off-target pathway modulation.[1]
-
Confirm On-Target Inhibition: First, ensure that you are seeing the expected inhibition of EGFR and HER2 phosphorylation at your working concentration of Poziotinib.
-
Analyze Downstream Pathways: The primary downstream pathways of EGFR/HER2 are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][3] Analyze key nodes in these pathways (e.g., p-AKT, p-ERK) to confirm their modulation.
-
Investigate Off-Target Pathways: If you observe changes in unrelated pathways, it could be due to Poziotinib inhibiting other kinases. Refer to kinase profiling data, if available, to identify potential off-target kinases and their associated pathways.
-
Literature Review: Search for literature on the off-target effects of other irreversible pan-HER inhibitors, as they may share similar off-target profiles.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of Poziotinib?
A1: Poziotinib is an irreversible pan-HER inhibitor with high potency against EGFR (HER1), HER2, and HER4.[4] Its on-target activity is the basis for its therapeutic effect in cancers with EGFR or HER2 mutations. However, its inhibition of wild-type EGFR in healthy tissues, such as the skin and gastrointestinal tract, is a primary source of its clinically observed off-target effects (adverse events).[5] Additionally, in vitro studies have shown that Poziotinib can inhibit or induce certain cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.[6]
Q2: What are the most common clinically observed off-target effects of Poziotinib?
A2: The most common treatment-related adverse events observed in clinical trials with Poziotinib are consistent with the class of EGFR tyrosine kinase inhibitors and include diarrhea, skin rash, stomatitis (mouth sores), and paronychia (inflammation of the skin around the nails).[7] These are primarily due to the inhibition of wild-type EGFR in epithelial tissues.
Q3: How can I mitigate the off-target effects of Poziotinib in my cell culture experiments?
A3: In a preclinical setting, you can employ several strategies:
-
Optimize Concentration: Use the lowest concentration of Poziotinib that effectively inhibits your target (e.g., mutant EGFR or HER2) while minimizing effects on non-target cells.
-
Use More Selective Inhibitors as Controls: Comparing the effects of Poziotinib to a more selective inhibitor can help differentiate on-target from off-target effects.
-
Combination Strategies: In some experimental models, combining Poziotinib with other agents may allow for a dose reduction of Poziotinib, thereby decreasing off-target toxicity.[8]
Q4: Are there any known strategies to reduce Poziotinib toxicity in vivo?
A4: In clinical settings, the primary strategies for managing Poziotinib-related toxicities are dose modification (reduction or interruption) and supportive care.[7] Preclinical studies have explored alternative dosing schedules, such as twice-daily (BID) dosing, which may reduce the peak plasma concentration (Cmax) and potentially lessen toxicity while maintaining efficacy.
Q5: Where can I find quantitative data on Poziotinib's kinase selectivity?
Data Presentation
Table 1: In Vitro Inhibitory Activity of Poziotinib against HER Family Kinases
| Kinase Target | IC50 (nM) | Reference |
| EGFR (wild-type) | 3.2 | [4] |
| EGFR (T790M/L858R) | 2.2 | [4] |
| HER2 | 5.3 | [4] |
| HER4 | 23.5 | [4] |
Table 2: Common Treatment-Related Adverse Events (Off-Target Effects) of Poziotinib in Clinical Trials (All Grades)
| Adverse Event | Frequency (%) | Reference |
| Diarrhea | 85-92% | [7] |
| Rash | 75-90% | [7] |
| Stomatitis | 60-68% | [7] |
| Paronychia | 58-68% | [7] |
| Dry Skin | ~60% | [7] |
| Decreased Appetite | ~40% | [7] |
| Alopecia | ~38% | [7] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of Poziotinib against a kinase of interest.
-
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
ATP
-
This compound
-
Kinase assay buffer
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
384-well low-volume plates
-
TR-FRET-capable plate reader
-
-
Protocol:
-
Prepare serial dilutions of Poziotinib in DMSO.
-
In a 384-well plate, add the Poziotinib dilutions. Include a DMSO-only control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Add the kinase to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction by adding a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a TR-FRET dilution buffer containing EDTA.
-
Incubate for a specified time to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Calculate the TR-FRET ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the cytotoxic effects of Poziotinib on cell lines.
-
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Poziotinib in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the Poziotinib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified HER family signaling pathways and the point of inhibition by Poziotinib.
Caption: Experimental workflow for identifying and mitigating off-target effects of Poziotinib.
Caption: Logical relationship of strategies to mitigate off-target effects of Poziotinib.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Inhibition and Induction by Poziotinib of Different Rat Cytochrome P450 Enzymes In Vivo and in an In Vitro Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Poziotinib Hydrochloride through Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for researchers investigating combination therapies to improve the therapeutic index of Poziotinib hydrochloride. Poziotinib is a potent tyrosine kinase inhibitor (TKI) targeting EGFR and HER2 exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] However, challenges with toxicity and acquired resistance necessitate the exploration of combination strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical and clinical research involving Poziotinib combination therapies.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Increased in vitro cytotoxicity in combination vs. monotherapy, but no synergistic tumor growth inhibition in vivo. | 1. Suboptimal Dosing/Scheduling: The in vivo dosing regimen may not replicate the exposure needed for synergy. 2. Pharmacokinetic (PK) Interactions: Co-administration may alter the metabolism and bioavailability of one or both drugs. 3. Tumor Microenvironment (TME) Factors: The in vivo TME may confer resistance not observed in 2D cell culture. | 1. Dose/Schedule Optimization: Conduct a matrix of dose levels and schedules for both agents in animal models to identify the optimal therapeutic window. 2. PK Studies: Perform PK analysis of each drug administered alone and in combination to identify any interactions. Adjust dosing accordingly. 3. Orthotopic/Syngeneic Models: Utilize more complex in vivo models that better recapitulate the human TME to assess combination efficacy. |
| Unexpected or severe toxicity in animal models with a combination deemed safe in vitro. | 1. Pharmacodynamic (PD) Interactions: On-target or off-target effects of the combined agents may lead to synergistic toxicity in a whole organism. 2. Metabolite-Induced Toxicity: A metabolite of one drug might enhance the toxicity of the other. | 1. Staggered Dosing: Introduce the drugs sequentially to determine if toxicity is dependent on simultaneous administration. 2. Toxicity Monitoring: Implement comprehensive monitoring of animal health, including regular blood work and histopathological analysis of major organs. 3. Dose De-escalation: Reduce the dose of one or both agents to identify a tolerable combination regimen. |
| Development of resistance to the combination therapy. | 1. Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to circumvent the dual blockade. 2. Secondary Mutations: New mutations may arise that confer resistance to one or both drugs. | 1. Biopsy and Molecular Profiling: At the time of progression, re-biopsy tumors to identify new mutations or altered signaling pathways through next-generation sequencing (NGS) or proteomic analysis. 2. Tertiary Combination: Based on the resistance mechanism, consider adding a third agent to target the newly activated pathway. Preclinical validation is essential. |
Frequently Asked Questions (FAQs)
Rationale for Combination Therapy
Q1: What is the primary rationale for exploring combination therapies with Poziotinib?
A1: The primary goals are to enhance its anti-tumor efficacy, overcome intrinsic and acquired resistance, and/or reduce dose-limiting toxicities to widen the therapeutic index. Poziotinib monotherapy can be limited by adverse events, and tumors can develop resistance through various mechanisms.
Q2: What are the known mechanisms of acquired resistance to Poziotinib?
A2: Acquired resistance to Poziotinib in preclinical models and patients with EGFR exon 20 mutations involves both EGFR-dependent and -independent mechanisms. These include secondary EGFR mutations like T790M and C797S, as well as EGFR-independent mechanisms such as MET amplification and epithelial-to-mesenchymal transition (EMT).[3]
Preclinical Combination Strategies
Q3: What preclinical evidence supports combining Poziotinib with a KRAS G12C inhibitor?
A3: Preclinical data indicates that combining Poziotinib with KRAS G12C inhibitors results in a synergistic effect. This is because KRAS G12C inhibition can lead to the overexpression of HER family receptors, which can be effectively blocked by the pan-ErbB inhibitor Poziotinib.[4]
Q4: Are there preclinical data on combining Poziotinib with inhibitors of bypass signaling pathways?
A4: Yes, to address resistance mediated by EMT, preclinical studies suggest that combining Poziotinib with inhibitors of SHP2 or AXL could be a viable pharmacological approach.[3] SHP2 inhibitors can help overcome resistance mediated by the RAS-MAPK pathway, while AXL inhibitors target a key receptor involved in EMT and therapy resistance.[5][6]
Clinical Considerations
Q5: Has Poziotinib been studied in combination with other anti-cancer agents in clinical trials for NSCLC?
A5: While the majority of clinical trial data for Poziotinib in NSCLC focuses on its use as a monotherapy, its efficacy has been evaluated in patients who have previously received other treatments, including chemotherapy and immunotherapy.[1][7][8][9][10] The ZENITH20 trial, a multicohort phase 2 study, has been pivotal in evaluating Poziotinib in various patient populations with EGFR or HER2 exon 20 insertion mutations.[1][9][11]
Q6: How is the toxicity of Poziotinib managed in clinical trials, and how might this influence combination strategies?
A6: In clinical trials, Poziotinib-related toxicities, most commonly diarrhea and rash, are managed through dose interruptions and reductions.[12][13] Studies have also explored alternative dosing schedules, such as twice-daily (BID) instead of once-daily (QD) dosing, to improve tolerability.[14] Any combination strategy must consider the potential for overlapping toxicities and may require further dose adjustments of one or both agents.
Data Presentation
Table 1: Efficacy of Poziotinib Monotherapy in NSCLC with HER2 Exon 20 Mutations
| Study | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
| Phase II Trial[7] | Previously treated HER2 exon 20 mutant NSCLC | 30 | 27% | 5.5 months | Skin rash (47%), Diarrhea (20%) |
| ZENITH20-2[9] | Previously treated HER2 exon 20 insertion NSCLC | 90 | 27.8% | 5.5 months | Rash (48.9%), Diarrhea (25.6%), Stomatitis (24.4%) |
Table 2: Preclinical Evaluation of Poziotinib in EGFR Exon 20 Insertion Models
| Model System | EGFR Exon 20 Insertion | Poziotinib IC50 | In Vivo Tumor Growth Inhibition | Reference |
| Cell Lines | Various | Average of 2.9 nM | ≥80% reduction in multiple mouse models | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells with known EGFR/HER2 exon 20 insertion mutations in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Poziotinib, the combination agent, and the combination of both for 72 hours. Include a vehicle-treated control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 million NSCLC cells (with confirmed EGFR/HER2 exon 20 insertions) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, Poziotinib alone, combination agent alone, and Poziotinib plus the combination agent. Administer drugs via the appropriate route (e.g., oral gavage for Poziotinib) and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Toxicity Monitoring: Monitor animal body weight and overall health status as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: EGFR/HER2 signaling and points of inhibition.
Caption: Preclinical workflow for evaluating combination therapies.
Caption: Rationale for Poziotinib combination therapy.
References
- 1. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 2. onclive.com [onclive.com]
- 3. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 12. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 13. onclive.com [onclive.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
Addressing acquired resistance to Poziotinib through EGFR T790M mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating acquired resistance to Poziotinib mediated by the EGFR T790M mutation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to Poziotinib in EGFR-mutant non-small cell lung cancer (NSCLC)?
Acquired resistance to Poziotinib can be driven by both EGFR-dependent and EGFR-independent mechanisms.[1][2] A primary EGFR-dependent mechanism is the acquisition of a secondary point mutation in EGFR exon 20, most notably the T790M "gatekeeper" mutation.[1][3][4] This mutation, which substitutes threonine with methionine at position 790, is a common resistance mechanism for earlier-generation EGFR tyrosine kinase inhibitors (TKIs).[5][6][7] Preclinical models and patient data confirm that the T790M mutation can confer resistance to Poziotinib, particularly in the context of EGFR exon 20 insertion mutations.[4][8]
Q2: How does the EGFR T790M mutation confer resistance to Poziotinib?
The T790M mutation is thought to induce resistance primarily by increasing the ATP binding affinity of the EGFR kinase domain.[4][7][9] This change restores the receptor's ATP affinity to near wild-type levels, which reduces the potency of ATP-competitive inhibitors like Poziotinib.[7] While initially believed to cause steric hindrance, the primary mechanism is now understood to be this altered ATP affinity, which makes it more difficult for the drug to compete with cellular ATP for binding to the kinase pocket.[7][9]
Q3: Are there treatment strategies to overcome T790M-mediated Poziotinib resistance?
Yes, third-generation EGFR TKIs are specifically designed to target the T790M resistance mutation. Osimertinib is a third-generation inhibitor that is effective against both EGFR-sensitizing mutations and the T790M resistance mutation.[6][10] For resistance driven by T790M, switching to a T790M-active inhibitor like osimertinib is a standard strategy.[10][11] Other potential strategies that have been explored for TKI resistance include combination therapies, such as pairing an EGFR TKI with an antibody like cetuximab to block EGFR dimerization.[10][12]
Q4: Besides T790M, what are other reported mechanisms of acquired resistance to Poziotinib?
Other mechanisms of acquired resistance to Poziotinib have been identified, including:
-
On-target EGFR mutations: Besides T790M, the C797S mutation has been shown to confer resistance in preclinical models by preventing the covalent bond formation of irreversible inhibitors.[1][4]
-
Bypass Track Activation: This involves the activation of alternative signaling pathways. Mechanisms such as MET amplification, HER2 alterations, and activation of the MAPK/PI3K pathways have been observed.[1][3][13][14][15]
-
Phenotypic Transformation: This can include histologic changes like transformation to small cell lung cancer or an epithelial-to-mesenchymal transition (EMT).[1][5][14][15]
Troubleshooting Guide for Experimental Issues
Q1: My cell line, which was previously sensitive to Poziotinib, now shows high resistance. How can I determine if the T790M mutation is the cause?
Answer: To confirm if resistance is due to the T790M mutation, you should perform genetic sequencing of the EGFR gene in your resistant cell line.
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and the newly resistant cell line.
-
PCR Amplify EGFR Exon 20: Use primers specifically designed to amplify the region of EGFR exon 20 that includes codon 790.
-
Sanger Sequencing: Sequence the PCR product. Compare the sequence from the resistant cells to the parental cells. The presence of a C>T substitution at nucleotide position 2369 (c.2369C>T) resulting in a threonine to methionine amino acid change confirms the T790M mutation.[16]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis and to detect potential polyclonal resistance or other mutations, you can use NGS-based methods.
Q2: I have confirmed the T790M mutation in my resistant cell line. However, Western blot analysis still shows a reduction in phosphorylated EGFR (p-EGFR) upon Poziotinib treatment. What could be happening?
Answer: This could indicate several possibilities:
-
Incomplete Resistance: The T790M mutation significantly reduces Poziotinib's potency but may not completely abolish its activity, especially at very high concentrations. You may be observing partial inhibition. It is critical to perform a dose-response curve and calculate the new IC50 value. Poziotinib is significantly less potent against T790M-mutant cells.[17]
-
Heterogeneous Population: Your resistant cell line may be a mixed population of cells with and without the T790M mutation. The observed p-EGFR reduction could be from the remaining sensitive cells. Consider single-cell cloning to establish a purely resistant population.
-
Assay Conditions: Ensure your Western blot protocol is optimized for phospho-proteins. Use lysis buffers containing phosphatase inhibitors to preserve phosphorylation status and block membranes with Bovine Serum Albumin (BSA), as milk can interfere with phospho-antibody binding.[18]
Q3: I am trying to generate a T790M-positive resistant cell line using site-directed mutagenesis, but the process is failing. What are some common pitfalls?
Answer: Site-directed mutagenesis requires careful optimization. Here are common issues and solutions:
-
Primer Design: This is the most critical step. Primers should be 25-45 bases long with the mutation centered, have a GC content of at least 40%, and a melting temperature (Tm) of ≥78°C.[19][20] The mutation should be incorporated into both the forward and reverse primers.[19]
-
PCR Conditions: Use a high-fidelity polymerase to prevent introducing unwanted mutations. The number of cycles should be kept low (typically 16-18 cycles) because this is a linear, not exponential, amplification.[20] Ensure the extension time is sufficient for the polymerase to replicate the entire plasmid (usually 1 min/kb of plasmid length).[20]
-
Template Digestion: After PCR, the parental (non-mutated) plasmid template must be digested with the DpnI enzyme, which specifically cleaves methylated DNA. The PCR-synthesized DNA is unmethylated and will not be digested. Incomplete digestion is a primary cause of obtaining only parental colonies post-transformation. Ensure you incubate with DpnI for at least 1-2 hours at 37°C.[20]
-
Transformation: Use highly competent cells for transformation to increase the likelihood of obtaining colonies with the mutated plasmid.
Quantitative Data Summary
The following table summarizes the relative potency of Poziotinib against cell lines with EGFR exon 20 insertions compared to those with the T790M mutation.
| Cell Line Background | EGFR Mutation | Poziotinib IC50 (Relative Potency) | Reference |
| Ba/F3 | Exon 20 Insertions (various) | Highly Potent | [17] |
| Ba/F3 | T790M | ~65-fold less potent than against Exon 20 insertions | [17] |
| Ba/F3 | Exon 20 Insertion + T790M | Resistant (unfavorable therapeutic window) | [4][21] |
Note: IC50 values can vary significantly based on the specific cell line and assay conditions.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT/MTS) Assay for IC50 Determination
This protocol is used to assess the effect of an inhibitor on cell proliferation and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Parental and Poziotinib-resistant (T790M) cells
-
Complete culture medium
-
Poziotinib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[22][23]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl solution)[22][23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow attachment.[22]
-
Compound Treatment: Prepare serial dilutions of Poziotinib in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[22]
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24] Then, carefully aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[22]
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[24]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader. For MTT, read at ~570 nm.[22] For MTS, read at ~490 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[22]
Protocol 2: Western Blot for p-EGFR and Total EGFR
This protocol detects the phosphorylation status of EGFR to confirm inhibitor efficacy.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors[25]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)[18]
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-total EGFR, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18][25]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[18][25]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) per lane, run the gel, and transfer the separated proteins to a membrane.[18]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phospho-proteins.[18]
-
Incubate the membrane with the primary anti-p-EGFR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[25]
-
Wash the membrane three times with TBST.[25]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[18][25]
-
-
Detection: Wash the membrane again, add ECL substrate, and capture the signal using an imaging system.[25]
-
Stripping and Re-probing: To normalize the p-EGFR signal, strip the membrane using a mild stripping buffer and re-probe for total EGFR and then a loading control like β-Actin.[18][25]
Visualizations
References
- 1. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 3. targetedonc.com [targetedonc.com]
- 4. dovepress.com [dovepress.com]
- 5. A Phase II Study of Poziotinib in Patients with Epidermal Growth Factor Receptor (EGFR)-Mutant Lung Adenocarcinoma Who Have Acquired Resistance to EGFR–Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New therapeutic approaches to overcoming resistant EGFR exon 20 alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming T790M mutant small cell lung cancer with the third‐generation EGFR‐TKI osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma | MDPI [mdpi.com]
- 14. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Site-Directed Mutagenesis [protocols.io]
- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 21. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Dose reduction strategies for managing Poziotinib side effects in clinical trials.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poziotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help manage side effects observed in clinical trials through effective dose reduction strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-related adverse events (TRAEs) associated with Poziotinib?
A1: The most frequently reported TRAEs are dermatologic and gastrointestinal. These include skin rash, diarrhea, paronychia (inflammation of the skin around a nail), and oral mucositis or stomatitis.[1][2][3][4] Most of these events are Grade 1 or 2 in severity and are generally manageable.[1][2]
Q2: What is the primary strategy for managing Poziotinib-related side effects?
A2: The primary strategy for managing adverse events is dose modification, which includes dose reduction and/or dose interruption.[1] Early symptom management is also crucial.[1] For instance, topical steroids and oral tetracyclines can be effective for skin rash, while prophylactic antidiarrheals like loperamide may reduce the incidence of severe diarrhea.[1]
Q3: Does reducing the dose of Poziotinib compromise its efficacy?
A3: Studies suggest that dose modifications can help patients continue treatment without negatively impacting clinical outcomes.[2] The median progression-free survival has been shown to be similar between all patients treated with Poziotinib and those who required dose reductions.[2]
Q4: What is the recommended starting dose of Poziotinib and what are the subsequent dose reduction levels?
A4: In several trials, the starting dose of Poziotinib was 16 mg taken orally once daily.[1][2] If a patient experiences a Grade 3 or higher non-disease-related adverse event or unacceptable toxicity (e.g., Grade 2 diarrhea lasting 7 or more days), the dose can be reduced.[1] The first dose reduction is typically to 12 mg daily, and a second reduction to 8 mg daily is permitted.[1] If the toxicity recurs after two dose modifications, Poziotinib is usually discontinued.[1]
Q5: Is there an alternative dosing strategy to once-daily administration?
A5: Yes, a twice-daily (BID) dosing regimen has been explored to improve the tolerability of Poziotinib.[5][6][7] For example, a total daily dose of 16 mg can be administered as 8 mg twice daily.[5][7] This split dosing has been shown to decrease high-grade rash and diarrhea by almost 50% while preserving or even enhancing efficacy.[5]
Troubleshooting Guides
Managing Common Adverse Events
| Adverse Event | Management Strategy | Dose Modification Protocol |
| Skin Rash (Acneiform Eruption) | Prophylactic use of topical steroids and oral tetracyclines. For Grade 3 rash, consider oral retinoids.[1] | For Grade 3 or higher rash, interrupt treatment until resolution to Grade 1 or baseline. Restart at a reduced dose level.[1] |
| Diarrhea | Prophylactic antidiarrheals (e.g., loperamide). Ensure adequate hydration.[1] | For Grade 3 diarrhea, interrupt treatment and provide hydration. Once resolved to Grade 1, treatment can be restarted at a lower dose.[1] Two patients discontinued treatment due to grade 3 diarrhea in one study.[2] |
| Paronychia | Appropriate local care. | Dose interruption and/or reduction may be necessary for severe cases. |
| Oral Mucositis/ Stomatitis | Good oral hygiene, and symptomatic treatment with topical agents. | For Grade 3 or higher mucositis, interrupt treatment until improvement. Resume at a reduced dose.[3] |
Dose Reduction Workflow
The following diagram illustrates a typical dose reduction workflow for managing Poziotinib-related toxicities in a clinical trial setting.
Caption: Workflow for Poziotinib dose modification based on adverse event severity.
Experimental Protocols
Protocol: Dose Reduction for Management of Treatment-Related Adverse Events
-
Patient Monitoring: Continuously monitor patients for any treatment-related adverse events (TRAEs).
-
Grading of AEs: Grade all AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Interruption: For any Grade 3 or higher non-disease-related AE, or for unacceptable toxicities (e.g., Grade 2 diarrhea lasting for 7 or more days), interrupt Poziotinib treatment.[1]
-
Symptom Management: Implement appropriate medical management for the observed AEs (e.g., antidiarrheals, topical steroids).
-
Resumption of Treatment:
-
Dose Reduction Levels:
-
Treatment Discontinuation: If the same toxicity recurs after two dose modifications, permanently discontinue Poziotinib treatment.[1]
Protocol: Twice-Daily (BID) Dosing Strategy
-
Patient Population: This strategy can be considered for patients who are intolerant to the once-daily dosing regimen or as an initial dosing strategy to improve tolerability.
-
Dosing Regimen:
-
Monitoring and Dose Adjustment:
-
Monitor for AEs as with the once-daily regimen.
-
Dose reductions for the BID regimen can be implemented, for example, from 8 mg BID to 6 mg BID.[8]
-
Signaling Pathway
Poziotinib is a tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including EGFR and HER2, particularly those with exon 20 insertion mutations.[5] The diagram below illustrates the targeted signaling pathway.
Caption: Poziotinib inhibits EGFR/HER2 signaling pathways to reduce tumor growth.
Quantitative Data Summary
Table 1: Frequency of Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Frequency |
| Diarrhea | 80% - 92%[1][2][4] |
| Skin Rash | 83% - 90%[1][2][4] |
| Paronychia | 68% - 70%[1][2][4] |
| Oral Mucositis | 67% - 68%[1][2][4] |
| Dry Skin | 60% - 63%[1][2] |
Table 2: Dose Modification Rates in Poziotinib Clinical Trials
| Dose Modification | Rate | Notes |
| Dose Reductions | 68% - 77%[2][3][9] | In one study, 44% of patients had one dose reduction and 28% had two.[2] |
| Dose Interruptions | 88%[9] | The median duration of the first dose interruption was 16 days in one cohort.[9] |
| Treatment Discontinuation due to TRAEs | 6% - 13.3%[2][3] |
Table 3: Comparison of Once-Daily vs. Twice-Daily Dosing Tolerability
| Metric | 16 mg Once Daily (QD) | 8 mg Twice Daily (BID) | 12 mg Once Daily (QD) | 6 mg Twice Daily (BID) |
| Grade ≥3 TRAEs | 35% - 45%[3][6] | 19% - 31%[3][6] | 39%[6] | 19%[6] |
| Dose Interruptions | 82%[6][10] | 63% - 72%[6][10] | 87%[6][10] | 50%[6][10] |
| Dose Reductions | 59%[6] | 50%[6] | 57%[6] | 38%[6] |
References
- 1. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case Report: Exceptional Response to Poziotinib in Patient with Metastatic Non-Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. cancernetwork.com [cancernetwork.com]
Impact of insertion location in EGFR exon 20 on Poziotinib sensitivity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of EGFR exon 20 insertion location on Poziotinib sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the general efficacy of Poziotinib in patients with EGFR exon 20 insertion mutations?
A1: Poziotinib has demonstrated clinical activity in patients with EGFR exon 20 mutant non-small cell lung cancer (NSCLC). In a phase II study (NCT03066206), the confirmed objective response rate (ORR) was reported to be between 31% and 32%, with a median progression-free survival of 5.5 months.[1][2][3] However, this efficacy is significantly influenced by the specific location of the insertion within exon 20.[1][2][3][4][5]
Q2: How does the location of the EGFR exon 20 insertion affect Poziotinib sensitivity?
A2: The location of the insertion within the EGFR exon 20 is a critical determinant of sensitivity to Poziotinib.[1][2][3][5] Insertions are broadly categorized into two groups based on their position relative to the C-helix:
-
Near-loop insertions (amino acids A767 to P772): These are more sensitive to Poziotinib.[1][2][3][4][5]
-
Far-loop insertions (beyond P772): These demonstrate reduced sensitivity to Poziotinib.[1][2][3][4][5]
This differential sensitivity is supported by both clinical data and preclinical models.[1][2][3][4][5]
Q3: What is the structural basis for the differential sensitivity between near-loop and far-loop insertions?
A3: Molecular dynamics simulations have shown that the location of the insertion impacts the conformation of the drug-binding pocket.[1][6] Poziotinib's small size and flexibility allow it to overcome the steric hindrance caused by some exon 20 insertions.[7] However, far-loop insertions are thought to cause more significant structural changes that limit the binding of tyrosine kinase inhibitors (TKIs) like Poziotinib.[4] The location of the insertion at the C-terminal end of the αC helix influences the orientation of residues in the P-loop, which are important for stabilizing TKI binding.[6]
Q4: What are the known mechanisms of acquired resistance to Poziotinib in EGFR exon 20 mutant NSCLC?
A4: Acquired resistance to Poziotinib can be mediated by both EGFR-dependent and EGFR-independent mechanisms.[1][5] These include:
-
On-target EGFR mutations: The acquisition of the T790M mutation has been observed in patients who developed resistance to Poziotinib.[1][5][6][8]
-
Bypass pathway activation: Amplification of the MET proto-oncogene is another identified mechanism of resistance.[1][5][6][8]
-
Epithelial-to-mesenchymal transition (EMT): This has also been implicated as a potential resistance mechanism.[1][5]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected Poziotinib sensitivity in our cell-based assays for a known EGFR exon 20 insertion mutant.
-
Possible Cause 1: Mischaracterization of the insertion location.
-
Possible Cause 2: Cell line authenticity and passage number.
-
Troubleshooting Step: Verify the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells with a low passage number for consistency.
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting Step: Review and optimize your cell viability assay protocol. Ensure that the seeding density, drug concentration range, and incubation time are appropriate for your specific cell line. Refer to the detailed experimental protocols section for a standard methodology.
-
Problem 2: Our patient-derived xenograft (PDX) model with an EGFR exon 20 insertion is not responding to Poziotinib treatment as anticipated.
-
Possible Cause 1: The specific insertion is located in the "far-loop."
-
Possible Cause 2: Pre-existing resistance mechanisms.
-
Possible Cause 3: Pharmacokinetic/pharmacodynamic (PK/PD) issues.
-
Troubleshooting Step: Ensure adequate drug delivery and target engagement in the tumor tissue. This can be assessed by measuring Poziotinib levels in the plasma and tumor, and by performing pharmacodynamic studies (e.g., Western blotting for p-EGFR) on tumor biopsies.
-
Data Presentation
Table 1: Clinical Efficacy of Poziotinib in EGFR Exon 20 Mutant NSCLC (Phase II Study NCT03066206)
| Patient Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Overall Population | 32%[1][2] | 5.5 months[1][2] |
| Near-loop Insertions | 46%[1][2][4] | Not significantly different, but 6- and 12-month PFS rates were higher than for far-loop insertions[8] |
| Far-loop Insertions | 0%[1][2][4] | Not significantly different, but 6- and 12-month PFS rates were lower than for near-loop insertions[8] |
Table 2: Common Treatment-Related Adverse Events with Poziotinib
| Adverse Event | Frequency |
| Diarrhea | 92%[1] |
| Skin Rash | 90%[1] |
| Oral Mucositis | 68%[1] |
| Paronychia | 68%[1] |
| Dry Skin | 60%[1] |
Most treatment-related adverse events were grade 1 or 2.[1]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of Poziotinib (typically ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using a non-linear regression model in software like GraphPad Prism.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the desired concentrations of Poziotinib for a specified time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: EGFR signaling pathway and mechanisms of Poziotinib action and resistance.
Caption: General experimental workflow for assessing Poziotinib sensitivity.
Caption: Logical relationship between insertion location and Poziotinib sensitivity.
References
- 1. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity | CoLab [colab.ws]
- 4. Poziotinib Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. onclive.com [onclive.com]
- 7. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Managing common adverse events of Poziotinib like rash and diarrhea.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common adverse events associated with Poziotinib, specifically rash and diarrhea.
Troubleshooting Guides
Rash Management
Initial Assessment and Grading:
Upon the first observation of a rash, it is crucial to assess and grade its severity according to the Common Terminology Criteria for Adverse Events (CTCAE). This will guide the management strategy.
Prophylactic and Treatment Measures:
For patients initiating Poziotinib, prophylactic measures can mitigate the severity of rash.[1] Early and active management is key to preventing dose interruptions or discontinuations.
| Grade | Recommended Action |
| Prophylaxis | Consider prophylactic doxycycline 100mg once daily, starting on day 1 of treatment and continuing for the duration of therapy and for two weeks after.[1] |
| Grade 1 | Continue Poziotinib at the current dose. Initiate topical hydrocortisone 1% cream. If the rash develops while on prophylactic doxycycline, increase the dose to 100mg twice daily.[1][2] |
| Grade 2 | Continue Poziotinib at the current dose. Apply hydrocortisone 2.5% cream. Initiate oral doxycycline (100 mg twice daily) or minocycline (100 mg twice daily).[3] |
| Grade 3 or higher | Dose interruption of Poziotinib is recommended.[4][5] Treatment for the rash may include a methylprednisolone dose pack in addition to the measures for Grade 2 rash.[3] Once the rash improves to Grade 1 or resolves, Poziotinib can be restarted at a reduced dose.[4][5] |
Diarrhea Management
Patient Education and Early Intervention:
Patients should be educated on the risk of diarrhea and advised to report symptoms early.[2][6] Prompt management can prevent dehydration and the need for dose modifications.[6]
Dietary and Supportive Care:
Advise patients to maintain adequate hydration and avoid greasy, spicy, and fried foods that can exacerbate diarrhea.[2][7]
| Grade | Recommended Action |
| Grade 1 | Maintain Poziotinib dose. Initiate loperamide (4 mg at the first sign of loose stool, then 2 mg after each subsequent loose stool, not to exceed 16-20 mg/day).[2][3][8] |
| Grade 2 | Continue loperamide as above. If diarrhea persists for more than 48 hours, consider temporary discontinuation of Poziotinib until the event resolves to Grade 1.[6] Poziotinib can then be resumed at the same or a reduced dose.[4][5] |
| Grade 3 or higher | Withhold Poziotinib.[4][5] Aggressive intravenous fluid and electrolyte replacement may be necessary, and hospitalization should be considered.[3][6] Once diarrhea resolves to Grade 1, Poziotinib may be restarted at a reduced dose.[4][5] If diarrhea does not resolve to Grade 1 within 14 days despite supportive care, permanent discontinuation of the EGFR TKI should be considered.[6] |
Dose Modification Protocols
Dose adjustments are a critical component in managing moderate to severe adverse events. The following tables summarize the dose reduction schedule for Poziotinib based on clinical trial protocols.
Poziotinib Dose Reduction Schedule for Adverse Events:
| Dose Level | Dose |
| Starting Dose | 16 mg once daily |
| First Reduction | 12 mg once daily[4][5] |
| Second Reduction | 8 mg once daily[4][5] |
Poziotinib should be discontinued if toxicity recurs after two dose modifications.[4][5]
Impact of Dosing Regimen on Grade ≥3 Treatment-Related Adverse Events (TRAEs):
Recent studies suggest that a twice-daily (BID) dosing regimen may reduce the incidence of severe adverse events compared to once-daily (QD) dosing.[9][10]
| Dosing Regimen | Rate of Grade ≥3 TRAEs |
| 16 mg QD | 45% - 50%[4][10] |
| 12 mg QD | 39% - 44%[4][10] |
| 8 mg BID | 19% - 31%[10][11] |
| 6 mg BID | 16% - 19%[4][10] |
Experimental Protocols
Grading of Rash and Diarrhea:
The severity of rash and diarrhea should be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Management of Poziotinib-Induced Rash:
-
Objective: To manage and reduce the severity of rash associated with Poziotinib treatment to allow for continued therapy.
-
Materials: Topical corticosteroids (e.g., hydrocortisone 1% or 2.5% cream), oral tetracyclines (e.g., doxycycline, minocycline), methylprednisolone dose pack.
-
Procedure:
-
At the onset of rash, grade its severity based on CTCAE.
-
For Grade 1 rash, apply topical hydrocortisone 1% cream to the affected areas twice daily.
-
For Grade 2 rash, apply topical hydrocortisone 2.5% cream and initiate an oral tetracycline, such as doxycycline 100 mg twice daily.[3]
-
For Grade 3 or higher rash, interrupt Poziotinib treatment.[4] Administer a methylprednisolone dose pack in addition to the treatments for Grade 2 rash.[3]
-
Monitor the rash daily. Once the severity improves to Grade 1 or less, consider reinitiating Poziotinib at a reduced dose.[4]
-
Management of Poziotinib-Induced Diarrhea:
-
Objective: To control diarrhea and prevent dehydration, allowing for continued Poziotinib treatment.
-
Materials: Loperamide, intravenous fluids, and electrolytes if necessary.
-
Procedure:
-
Grade the severity of diarrhea based on the number of stools over baseline per day (CTCAE).
-
For Grade 1 diarrhea, advise the patient to take 4 mg of loperamide at the first loose stool, followed by 2 mg after each subsequent loose stool, not exceeding 16-20 mg per day.[2][3][8]
-
For Grade 2 diarrhea, continue the loperamide regimen. If symptoms persist for more than 48 hours, consider a temporary interruption of Poziotinib.[6]
-
For Grade 3 or higher diarrhea, withhold Poziotinib and consider hospitalization for intravenous hydration and electrolyte management.[3][6]
-
Once diarrhea resolves to Grade 1 or less, Poziotinib may be restarted at a reduced dose.[4][5]
-
Signaling Pathway and Management Workflow Diagrams
References
- 1. nhsscotlandnorth.scot [nhsscotlandnorth.scot]
- 2. Frontiers | Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs [frontiersin.org]
- 3. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. childrensoncologygroup.org [childrensoncologygroup.org]
- 8. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Poziotinib Hydrochloride vs. Other TKIs for HER2 Exon 20 Mutations: A Comparative Guide
For researchers and drug development professionals navigating the therapeutic landscape for non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations, this guide provides a comparative analysis of poziotinib hydrochloride against other tyrosine kinase inhibitors (TKIs). This document synthesizes clinical trial data, experimental protocols, and signaling pathway information to offer an objective overview of current treatment options.
Efficacy and Safety of TKIs in HER2 Exon 20-Mutant NSCLC
The treatment of NSCLC harboring HER2 exon 20 mutations has historically been challenging, with limited efficacy from standard chemotherapies and earlier-generation TKIs. The emergence of novel TKIs, including poziotinib, has shown promising antitumor activity. Below is a summary of key performance indicators from various clinical trials.
Table 1: Comparative Efficacy of Poziotinib and Other TKIs
| Tyrosine Kinase Inhibitor | Trial Name/Cohort | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) |
| Poziotinib | Phase II | Previously Treated | 27%[1][2][3] | 5.0[1][2][3] | 5.5[1][2][3] |
| ZENITH20-2 | Previously Treated | 27.8% | 5.1[4] | 5.5[4] | |
| ZENITH20-4 | Treatment-Naive | 39%[5] | 5.7[5] | 5.6[5] | |
| Pyrotinib | Phase II | Previously Treated | 53.3%[6] | 7.2[6] | 6.4[6] |
| Phase II (subset) | Previously Treated | 30.6%[1] | Not Reported | Not Reported | |
| Zongertinib | Phase Ia/Ib (Cohort 1) | Previously Treated (TKD mutations) | 71%[7][8] | 14.1[7][8] | 12.4[8] |
| Phase Ia/Ib (Cohort 5) | Prior HER2-directed ADCs | 48%[7][8] | Not Reported | Not Reported | |
| Afatinib | EUHER2 / NICHE | Previously Treated | 7.7% - 18.2%[9] | Not Reported | 3.9 - 4.0[9] |
| Dacomitinib | - | Previously Treated | 12% | Not Reported | 3.0[10] |
| Neratinib | - | Previously Treated | 4%[10] | Not Reported | 5.5[10] |
Table 2: Common Grade 3 Treatment-Related Adverse Events (TRAEs)
| Tyrosine Kinase Inhibitor | Diarrhea | Rash | Stomatitis/Mucositis | Paronychia |
| Poziotinib (16mg QD) | 20% - 26%[1][2] | 30% - 47%[1][2][4] | 14% - 21%[4][5] | 20%[1] |
| Poziotinib (8mg BID) | 21%[5] | 39%[5] | 15%[5] | Not Reported |
| Pyrotinib | 20%[1] | Not Reported (Grade 3)[1] | Not Reported | Not Reported (Grade 3)[1] |
| Zongertinib | Occurred, but Grade ≥3 was low (13 patients total)[8] | Occurred, but Grade ≥3 was low (13 patients total)[8] | Not Reported | Not Reported |
| Afatinib | Reported | Reported[10] | Reported[10] | Reported[10] |
| Dacomitinib | 90% (any grade)[10] | 73% (any grade)[10] | Not Reported | Not Reported |
Experimental Protocols
The data presented is derived from various clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results.
Poziotinib Phase II Trial (NCT02270526)
-
Study Design: A single-arm, open-label, phase II study.[1][2][3]
-
Patient Population: Patients with advanced HER2 exon 20 mutant NSCLC who had received prior platinum-based chemotherapy.[1][2][3]
-
Intervention: Poziotinib administered at a dose of 16 mg once daily (QD) in 28-day cycles.[1][2][3]
-
Primary Endpoint: Objective response rate (ORR) according to RECIST version 1.1, with confirmatory scans performed at least 28 days after the initial response.[1][2][3]
-
Mutation Analysis: HER2 exon 20 mutations were identified using Clinical Laboratory Improvement Amendments (CLIA)-certified tests such as Oncomine Comprehensive Assay, Guardant360, or FoundationOne.[1]
ZENITH20 Trial (NCT03318939)
-
Study Design: An open-label, multicohort, multicenter, global, phase 2 trial.[5]
-
Cohorts:
-
Intervention: Poziotinib was administered at 16 mg once daily (QD) or 8 mg twice daily (BID).[5]
-
Primary Endpoint: ORR as evaluated by an independent central review.[4][5]
-
Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and safety.[4]
HER2 Signaling Pathway in Exon 20 Mutations
HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a member of the ERBB family of receptor tyrosine kinases.[11] HER2 exon 20 insertion mutations lead to constitutive activation of the receptor, which in turn stimulates downstream signaling pathways, primarily the PI3K-AKT and RAS-MAPK pathways, promoting cell proliferation and survival.[6][11]
References
- 1. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib for Patients With HER2 Exon 20 Mutant Non-Small-Cell Lung Cancer: Results From a Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 5. Poziotinib in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. mdpi.com [mdpi.com]
- 10. emjreviews.com [emjreviews.com]
- 11. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
A Comparative Analysis of Poziotinib and Mobocertinib for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of poziotinib and mobocertinib, two tyrosine kinase inhibitors (TKIs) targeting EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC). This document synthesizes clinical trial data on efficacy and safety, outlines experimental protocols, and visualizes key biological and procedural pathways.
Epidermal growth factor receptor (EGFR) exon 20 insertion mutations represent a challenging subset of NSCLC, historically associated with poor responses to conventional EGFR TKIs. The development of targeted therapies like poziotinib and mobocertinib has marked a significant advancement in the treatment landscape for this patient population.
Mechanism of Action
Both poziotinib and mobocertinib are oral TKIs designed to inhibit the kinase activity of the EGFR. However, they possess distinct structural features that influence their binding and efficacy. EGFR exon 20 insertions cause steric hindrance that prevents the binding of many standard TKIs.[1]
Poziotinib is a potent, irreversible TKI that, due to its smaller size and flexibility, can fit into the altered ATP-binding pocket of EGFR with exon 20 insertions. Preclinical models have shown its activity against a range of EGFR and HER2 exon 20 insertion mutations.
Mobocertinib is also an irreversible TKI specifically designed to target EGFR exon 20 insertion mutations.[1] It forms a covalent bond with the cysteine 797 residue in the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that promote cell proliferation and survival.[2]
Efficacy Data
Clinical trials have evaluated the efficacy of both agents in patients with previously treated, locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.
| Efficacy Endpoint | Poziotinib (ZENITH20 - Cohort 1) | Mobocertinib (Pivotal Phase I/II) |
| Objective Response Rate (ORR) | 14.8% (by IRC)[3] | 28% (by IRC)[4] |
| Median Duration of Response (DoR) | 7.4 months[5] | 17.5 months[4][6] |
| Median Progression-Free Survival (PFS) | 4.2 months[4] | 7.3 months[4][6] |
| Median Overall Survival (OS) | 19.2 months (from a separate Phase II study)[7] | 24.0 months[4][6] |
| IRC: Independent Review Committee |
Of note, the efficacy of poziotinib has been observed to be dependent on the specific location of the exon 20 insertion, with higher response rates in patients with "near-loop" insertions.[7][8] In contrast, mobocertinib has demonstrated activity across a variety of exon 20 insertion subtypes.[3]
Safety and Tolerability
The safety profiles of both drugs are consistent with the EGFR TKI class, with gastrointestinal and dermatological toxicities being the most common.
| Adverse Event (Grade ≥3) | Poziotinib (ZENITH20) | Mobocertinib (Pivotal Phase I/II) |
| Diarrhea | 25.6%[9] | 21%[5] |
| Rash | 48.9%[9] | Not specified in top results |
| Stomatitis/Mucositis | 24.4%[9] | Not specified in top results |
| Paronychia | Not specified in top results | Not specified in top results |
| Nausea | Not specified in top results | <5%[5] |
| Vomiting | Not specified in top results | <5%[5] |
| QTc Prolongation | Not specified in top results | Can occur, with warnings in place[10] |
| Interstitial Lung Disease (ILD)/Pneumonitis | Can occur[10] | Can occur[10] |
Dose reductions and interruptions are common management strategies for treatment-related adverse events for both therapies.[9][11]
Experimental Protocols
The clinical development of poziotinib and mobocertinib has been anchored in key clinical trials with specific designs and patient populations.
Poziotinib: ZENITH20 (NCT03318939)
The ZENITH20 trial is a multicohort, phase 2 study evaluating poziotinib in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations.[12][13]
-
Patient Population: Cohort 1 included patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received at least one prior systemic therapy.[7][14] Patients with stable, treated brain metastases were eligible.[2]
-
Treatment Regimen: Poziotinib was administered orally at a starting dose of 16 mg once daily.[2]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee.[3]
-
Key Exclusion Criteria: Previous treatment with an EGFR or HER2 exon 20-selective TKI.[14]
Mobocertinib: Pivotal Phase I/II Trial (NCT02716116) & EXCLAIM-2 (NCT04129502)
The approval of mobocertinib was based on a multicenter, open-label, non-randomized, phase 1/2 trial.[11][15] The EXCLAIM-2 trial was a subsequent phase 3 confirmatory study.[16]
-
Patient Population (Phase I/II): The pivotal cohort consisted of patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy.[11] Patients with stable, treated brain metastases were permitted.[11]
-
Treatment Regimen (Phase I/II): Mobocertinib was administered orally at a dose of 160 mg once daily.[11]
-
Primary Endpoint (Phase I/II): The primary endpoint was the confirmed ORR as assessed by an independent review committee.[4]
-
EXCLAIM-2 Design: This phase 3 trial randomized treatment-naïve patients with EGFR exon 20 insertion-positive advanced NSCLC to receive either mobocertinib or platinum-based chemotherapy.[16] The primary endpoint was progression-free survival (PFS).[17] This trial did not meet its primary endpoint, which led to the voluntary withdrawal of mobocertinib's accelerated approval.[17]
-
Key Exclusion Criteria (Phase I/II): Active or untreated brain metastases, and prior treatment with mobocertinib.[11]
Visualizing the Science
To better understand the underlying biology and clinical trial process, the following diagrams are provided.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Typical Clinical Trial Workflow for Targeted Therapies.
References
- 1. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Facebook [cancer.gov]
- 5. Recent advances in non-small cell lung cancer targeted therapy; an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Targeted therapy for non-small cell lung cancer: current standards and the promise of the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. onclive.com [onclive.com]
Poziotinib in Platinum-Refractory NSCLC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of poziotinib's efficacy in platinum-refractory non-small cell lung cancer (NSCLC), with a focus on patients harboring HER2 exon 20 insertion mutations. The performance of poziotinib is compared with established alternative therapies for the broader platinum-refractory NSCLC population, including standard chemotherapy and immune checkpoint inhibitors. This document is intended to support research, scientific evaluation, and drug development efforts in this challenging therapeutic area.
Executive Summary
Poziotinib has demonstrated clinically meaningful antitumor activity in previously treated patients with NSCLC harboring HER2 exon 20 insertion mutations. The ZENITH20-2 clinical trial showed an objective response rate (ORR) of 27.8% in this specific patient population.[1][2][3] In contrast, alternative therapies such as docetaxel, docetaxel in combination with ramucirumab, and the immune checkpoint inhibitors nivolumab and pembrolizumab have been evaluated in broader platinum-refractory NSCLC populations. Direct comparison is challenging due to the differing patient populations in these pivotal trials. This guide presents the available data to facilitate an informed understanding of the therapeutic landscape.
Comparative Efficacy of Poziotinib and Alternative Therapies
The following tables summarize the key efficacy data from pivotal clinical trials for poziotinib and its comparators in the context of platinum-refractory NSCLC. It is crucial to note that the patient population for the poziotinib trial (ZENITH20-2) was specifically selected for HER2 exon 20 insertion mutations, whereas the trials for the other agents enrolled a broader, unselected population of patients with platinum-refractory NSCLC.
Table 1: Efficacy in Platinum-Refractory NSCLC
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Poziotinib | ZENITH20-2[1][2] | HER2 Exon 20 Insertion-Mutant NSCLC | 27.8% | 5.5 months | 15.0 months[4] |
| Docetaxel | Pooled Analysis | General Population | ~7-21% | ~2-4 months | ~7-9 months |
| Docetaxel + Ramucirumab | REVEL[5][6][7] | General Population | 22.9% | 4.5 months | 10.5 months |
| Nivolumab | CheckMate 017 & 057 (Pooled)[8][9][10][11] | General Population | 13.4% (5-year) | 8.0% (5-year rate) | 11.1 months |
| Pembrolizumab | KEYNOTE-010[12][13][14] | PD-L1 Positive | 10.4 - 12.7 months (median OS) | 3.9 - 4.0 months | 10.4 - 12.7 months |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and follow-up times.
Mechanisms of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to combat NSCLC.
Caption: Mechanisms of action for poziotinib and comparator therapies.
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are summarized below to provide context for the presented data.
ZENITH20-2 (Poziotinib)
-
Study Design: A multicenter, multicohort, open-label Phase 2 trial.[1]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with documented HER2 exon 20 insertion mutations who had received at least one prior systemic therapy.[1]
-
Treatment: Poziotinib administered orally at a starting dose of 16 mg once daily.[1]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee based on RECIST v1.1.[1]
-
Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and safety.[1]
Caption: Simplified workflow for the ZENITH20-2 trial.
REVEL (Docetaxel + Ramucirumab)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5][7][15]
-
Patient Population: Patients with stage IV NSCLC of squamous or non-squamous histology who had progressed on or after one platinum-based therapy.[5][7]
-
Treatment Arms:
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).[6]
CheckMate 017 & 057 (Nivolumab)
-
Study Design: Two separate multicenter, randomized, open-label Phase 3 trials (CheckMate 017 for squamous NSCLC, CheckMate 057 for non-squamous NSCLC).[9][11]
-
Patient Population: Patients with advanced or metastatic NSCLC who had progressed during or after platinum-based doublet chemotherapy.[9][11]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[9]
-
Secondary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[16]
KEYNOTE-010 (Pembrolizumab)
-
Study Design: A multicenter, randomized, open-label Phase 2/3 trial.[12][14][17]
-
Patient Population: Previously treated patients with advanced NSCLC whose tumors expressed PD-L1 (tumor proportion score [TPS] ≥1%).[12][14]
-
Treatment Arms:
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) in the total population and in patients with PD-L1 TPS ≥50%.[12][14]
Conclusion
Poziotinib demonstrates notable efficacy in the specific subpopulation of platinum-refractory NSCLC patients with HER2 exon 20 insertion mutations. While direct comparisons are limited by the available data, this guide provides a framework for understanding the relative performance of poziotinib against other established therapies in the broader context of second-line and beyond treatment for NSCLC. For researchers and drug developers, the success of poziotinib underscores the importance of targeting specific molecular alterations in NSCLC and highlights the need for further investigation into novel therapies for this and other genetically defined patient populations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Spectrum Pharmaceuticals Announces Positive Topline Results in HER2 Exon20 Insertion Mutations from Cohort 2 of the Poziotinib ZENITH20 Trial - BioSpace [biospace.com]
- 3. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - FCS Hematology Oncology Review [fcshemoncreview.com]
- 4. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramucirumab plus docetaxel versus placebo plus docetaxel for second-line treatment of stage IV non-small-cell lung cancer after disease progression on platinum-based therapy (REVEL): a multicentre, double-blind, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Five-Year Outcomes From the CheckMate 017 and 057 Trials of Nivolumab vs Docetaxel in Previously Treated Patients With NSCLC - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Five-Year Outcomes From the Randomized, Phase III Trials CheckMate 017 and 057: Nivolumab Versus Docetaxel in Previously Treated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nivolumab Versus Docetaxel in Previously Treated Patients With Advanced Non-Small-Cell Lung Cancer: Two-Year Outcomes From Two Randomized, Open-Label, Phase III Trials (CheckMate 017 and CheckMate 057) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ctg.queensu.ca [ctg.queensu.ca]
- 13. Pembrolizumab versus docetaxel for previously treated, PD-L1-positive, advanced non-small-cell lung cancer (KEYNOTE-010): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. cyramza.lilly.com [cyramza.lilly.com]
- 16. ascopubs.org [ascopubs.org]
- 17. KEYNOTE-010 - Clinical Trial Results | HCP [keytrudahcp.com]
Poziotinib and the Challenge of Cross-Resistance in EGFR-Mutant Lung Cancer
A Comparative Guide for Researchers
Poziotinib, a potent, irreversible tyrosine kinase inhibitor (TKI), has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations—a patient population with historically limited treatment options. However, as with other targeted therapies, the emergence of drug resistance poses a significant clinical challenge. Understanding the landscape of cross-resistance between poziotinib and other EGFR inhibitors is crucial for developing effective sequential and combination therapeutic strategies. This guide provides a comparative analysis of poziotinib's performance, supported by experimental data, and details the methodologies used to investigate these resistance mechanisms.
Efficacy of Poziotinib in EGFR Exon 20 Mutant NSCLC
Clinical trials have established the efficacy of poziotinib in patients with EGFR exon 20-mutant NSCLC. A phase II study (NCT03066206) reported a confirmed objective response rate (ORR) of 32% by investigator assessment and 31% by blinded independent central review.[1][2] The median progression-free survival (PFS) was 5.5 months, with a median duration of response of 8.6 months.[1] Notably, the efficacy of poziotinib is highly dependent on the specific location of the insertion within exon 20.[1][2][3] Preclinical and clinical data have shown that insertions located in the "near-loop" region (amino acids A767 to P772) are more sensitive to poziotinib, with a clinical ORR of 46%, compared to a 0% ORR for "far-loop" insertions.[1][2][4]
| Clinical Endpoint | Poziotinib in EGFR Exon 20 Mutant NSCLC (NCT03066206) |
| Objective Response Rate (ORR) - Investigator Assessed | 32% (95% CI, 20.7%-45.8%)[3] |
| Objective Response Rate (ORR) - BICR | 31% (95% CI, 19.1%-46%)[3] |
| Disease Control Rate (DCR) - Investigator Assessed | 84% (95% CI, 71.5%-91.6%)[3] |
| Disease Control Rate (DCR) - BICR | 76% (95% CI, 61.5%-86.5%)[3] |
| Median Progression-Free Survival (PFS) | 5.5 months (95% CI: 5.4 to 10.4)[1] |
| Median Duration of Response (DoR) | 8.6 months (95% CI: 3.7 to 19.3)[1] |
| Median Overall Survival (mOS) | 19.2 months (95% CI: 11.8 to 24.1)[1] |
Mechanisms of Acquired Resistance to Poziotinib
Resistance to poziotinib, much like other EGFR TKIs, can be broadly categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.[1][5] These mechanisms often overlap with those observed for other generations of EGFR inhibitors, leading to cross-resistance.
EGFR-Dependent Resistance
Secondary mutations in the EGFR kinase domain can prevent the binding of poziotinib.
-
T790M Mutation: This "gatekeeper" mutation, a common resistance mechanism to first- and second-generation EGFR TKIs, has also been identified as a mechanism of acquired resistance to poziotinib in both preclinical models and patients with EGFR exon 20 insertions.[1][2][5][6]
-
C797S Mutation: The C797S mutation, which confers resistance to the third-generation inhibitor osimertinib by preventing its covalent binding, can also lead to poziotinib resistance.[1][5] This indicates that poziotinib also forms a covalent bond with the C797 residue.[5]
-
Other EGFR Mutations: Other acquired mutations such as V774A and D770A in the EGFR tyrosine kinase domain have also been reported in patients progressing on poziotinib.[6]
EGFR-Independent Resistance
Activation of bypass signaling pathways allows cancer cells to circumvent EGFR inhibition.
-
MET Amplification: Amplification of the MET proto-oncogene is a well-established mechanism of resistance to various EGFR TKIs, including osimertinib, and has also been observed in patients who developed resistance to poziotinib.[1][2][7]
-
PI3K/AKT/mTOR Pathway Activation: The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of EGFR. Mutations in components of this pathway, such as PIK3CA, can lead to its constitutive activation and confer resistance to EGFR inhibitors.[5][7] PIK3CA E545L and MAP2K2 S94L mutations have been identified as potential acquired resistance mechanisms to poziotinib.[6][8]
-
RAS/MAPK Pathway Activation: Reactivation of the MAPK pathway is another key bypass mechanism.[5][6][7]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process that has been linked to resistance to multiple EGFR TKIs.[1][2][5] Studies have shown that NSCLC cell lines that undergo EMT in response to erlotinib also exhibit resistance to poziotinib.[5]
Cross-Resistance Profile of Poziotinib
The shared resistance mechanisms between poziotinib and other EGFR inhibitors have significant clinical implications.
| Resistance Mechanism | Poziotinib | 1st/2nd Gen TKIs (e.g., Erlotinib, Afatinib) | 3rd Gen TKI (Osimertinib) |
| EGFR T790M | Resistance [1][5][6] | Resistance [9] | Sensitive (initially designed to target T790M)[10][11] |
| EGFR C797S | Resistance [1][5] | Not a primary resistance mechanism | Resistance [10][11] |
| MET Amplification | Resistance [1][2] | Resistance [7] | Resistance [7][12] |
| PI3K Pathway Activation | Resistance [5][6] | Resistance [7] | Resistance [7] |
| EMT | Resistance [1][2][5] | Resistance [5] | Resistance [10] |
Experimental Protocols
Generation of Resistant Cell Lines
A standard method for generating EGFR TKI-resistant cell lines in vitro involves a dose-escalation protocol.[13]
-
Cell Culture: EGFR-mutant NSCLC cells (e.g., PC9, HCC827) are cultured in standard growth medium.
-
Initial TKI Exposure: Cells are treated with an initial low concentration of the EGFR inhibitor (e.g., poziotinib, osimertinib), typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: The concentration of the TKI is gradually increased in a stepwise manner over several weeks to months as the cells develop tolerance.[13]
-
Maintenance Culture: Once a stable resistant phenotype is achieved (e.g., a significant increase in the IC50 value), the resistant cell line is maintained in a culture medium containing a constant concentration of the TKI to prevent reversion.[13]
Cell Viability and IC50 Determination
Cell viability assays are used to determine the half-maximal inhibitory concentration (IC50) of a drug.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitor for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: EGFR signaling pathways and mechanisms of resistance to TKIs.
References
- 1. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 5. dovepress.com [dovepress.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 13. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma [mdpi.com]
Poziotinib in Immunotherapy-Refractory Non-Small Cell Lung Cancer: A Comparative Efficacy Guide
For researchers and drug development professionals navigating the challenging landscape of non-small cell lung cancer (NSCLC) treatment following immunotherapy failure, this guide provides a comparative analysis of poziotinib's efficacy against other therapeutic alternatives. Focusing on patients with EGFR and HER2 exon 20 insertion mutations, this document summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant biological pathways and study designs.
Comparative Efficacy of Poziotinib and Alternatives
The following tables present a consolidated overview of the efficacy of poziotinib and its key comparators in patients with advanced or metastatic NSCLC, a significant portion of whom had received prior immunotherapy.
Table 1: Efficacy of Poziotinib in Previously Treated NSCLC with HER2 Exon 20 Insertions (ZENITH20, Cohort 2)
| Efficacy Endpoint | Poziotinib[1][2][3][4] |
| Objective Response Rate (ORR) | 27.8% |
| Disease Control Rate (DCR) | 70.0% |
| Median Duration of Response (DOR) | 5.1 months |
| Median Progression-Free Survival (PFS) | 5.5 months |
| Prior Immunotherapy | 67% of patients |
Table 2: Comparative Efficacy of Alternative Therapies in Previously Treated NSCLC
| Treatment | Trial / Study | Patient Population | ORR | DCR | Median PFS | Median OS |
| Mobocertinib | Phase 1/2 (NCT02716116) | EGFR Exon 20, Post-Platinum, Prior PD-1/PD-L1 | 25%[5][6] | 77%[6] | 7.3 months[7] | 24 months[8] |
| Amivantamab | CHRYSALIS (NCT02609776) | EGFR Exon 20, Post-Platinum | 40%[9][10] | 76%[11] | 8.3 months[12][13] | 22.8 months[12] |
| Docetaxel + Ramucirumab | Retrospective Study | Post-Immunotherapy | 42%[14] | 76%[14] | 5.8 months[14] | 11.1 months[14] |
| Docetaxel | Retrospective Study | Post-Chemoimmunotherapy | 21%[15] | 42.1%[15] | 2.0 months[15] | 6.0 months[15] |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below, offering insight into the patient populations, treatment regimens, and endpoints.
Poziotinib (ZENITH20 Trial - Cohort 2) [1][2][3][4]
-
Study Design: A multicenter, open-label, multi-cohort Phase 2 trial. Cohort 2 specifically enrolled patients with locally advanced or metastatic NSCLC with HER2 exon 20 insertion mutations who had received at least one prior systemic therapy.
-
Patient Population: 90 patients were enrolled. Notably, 67% of these patients had received prior immunotherapy. The median number of prior therapies was two.
-
Intervention: Patients received 16 mg of poziotinib orally once daily in 28-day cycles.
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee based on RECIST v1.1 criteria.
Mobocertinib (Phase 1/2 Trial - NCT02716116) [14][16]
-
Study Design: An open-label, multicenter, non-randomized Phase 1/2 trial. The study included a dose-escalation phase and an expansion phase with cohorts defined by histology and molecular alterations.
-
Patient Population: The efficacy data presented is from a cohort of 114 patients with EGFR exon 20 insertion-positive metastatic NSCLC who had previously received platinum-based chemotherapy. A subgroup of 48 patients had also received prior PD-1/PD-L1 inhibitors.
-
Intervention: Mobocertinib was administered orally at a dose of 160 mg once daily.
-
Primary Endpoint: The primary endpoint for the expansion cohort was the confirmed ORR as assessed by an independent review committee.
Amivantamab (CHRYSALIS Trial - NCT02609776) [8][13][15][17][18]
-
Study Design: A Phase 1, open-label, multicenter study with dose-escalation and dose-expansion cohorts.
-
Patient Population: The reported data focuses on patients with advanced NSCLC harboring EGFR exon 20 insertion mutations whose disease progressed on or after platinum-based chemotherapy.
-
Intervention: Amivantamab was administered intravenously. The recommended Phase 2 dose was 1050 mg for patients weighing less than 80 kg and 1400 mg for those weighing 80 kg or more.
-
Primary Endpoints: The primary endpoints were dose-limiting toxicity and ORR.
Docetaxel and Ramucirumab (REVEL Trial - referenced for post-immunotherapy studies) [1][7][19][20][21]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 3 trial. While the original REVEL trial was conducted before the widespread use of immunotherapy, subsequent retrospective studies have evaluated this combination in post-immunotherapy settings.
-
Patient Population: The REVEL trial enrolled patients with stage IV NSCLC who had progressed during or after one prior platinum-based chemotherapy regimen.
-
Intervention: Patients were randomized to receive either docetaxel (75 mg/m²) plus ramucirumab (10 mg/kg) or docetaxel plus placebo on day 1 of a 21-day cycle.
-
Primary Endpoint: The primary endpoint was overall survival.
Visualizing Mechanisms and Workflows
Signaling Pathway of HER2/EGFR Exon 20 Insertion and Poziotinib Inhibition
Caption: Poziotinib inhibits aberrant HER2/EGFR signaling.
Generalized Clinical Trial Workflow for Targeted Therapies in NSCLC
References
- 1. ascopubs.org [ascopubs.org]
- 2. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Phase 2 Study of Poziotinib in Patients With NSCLC Having EGFR or HER2 Exon 20 Insertion Mutation [clinicaltrialsgps.com]
- 7. Ramucirumab plus docetaxel versus placebo plus docetaxel for second-line treatment of stage IV non-small-cell lung cancer after disease progression on platinum-based therapy (REVEL): a multicentre, double-blind, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 16. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of Amivantamab, a Human Bispecific EGFR and cMet Antibody, in Participants With Advanced Non-Small Cell Lung Cancer [clin.larvol.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Ramucirumab plus docetaxel versus placebo plus docetaxel for second-line treatment of stage IV non-small-cell lung cancer after disease progression on platinum-based therapy (REVEL): a multicentre, double-blind, randomised phase 3 trial. [themednet.org]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
Poziotinib in EGFR/HER2 Exon 20 Insertions: A Comparative Analysis of "Near-Loop" versus "Far-Loop" Mutations
For Immediate Release
A significant body of research now demonstrates that the clinical efficacy of poziotinib, a potent tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertions is critically dependent on the specific location of the insertion within the kinase domain. This guide provides a comprehensive comparative analysis of poziotinib's performance in NSCLC harboring "near-loop" versus "far-loop" exon 20 insertions, supported by key experimental data and methodologies.
Executive Summary
Clinical and preclinical data consistently show that poziotinib exhibits significantly greater antitumor activity against "near-loop" EGFR exon 20 insertions compared to "far-loop" insertions.[1][2] This differential sensitivity is attributed to the structural conformation of the mutated receptor and its interaction with the drug.[3][4] For researchers and drug developers, this distinction is crucial for patient stratification, clinical trial design, and the development of next-generation TKIs.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints for poziotinib in patients with EGFR exon 20 insertion-mutant NSCLC, stratified by the location of the insertion.
Table 1: Objective Response Rate (ORR)
| Insertion Location | Objective Response Rate (ORR) | Confidence Interval (CI) | p-value | Source(s) |
| Overall (EGFR Exon 20) | 32% (Investigator Assessed) | 20.7% - 45.8% | - | [1] |
| 31% (Blinded Independent Review) | 19.1% - 46% | - | [1] | |
| Near-Loop Insertions | 46% | - | 0.0015 | [3][1][2] |
| Far-Loop Insertions | 0% | - | 0.0015 | [3][1][2] |
Table 2: Progression-Free Survival (PFS)
| Insertion Location | Median PFS (months) | 6-Month PFS Rate | 12-Month PFS Rate | Source(s) |
| Overall (EGFR Exon 20) | 5.5 | - | - | [3][2] |
| Near-Loop Insertions | Tended to be better, but not statistically different from far-loop in one study. Another study reported 11.1 months. | 47% | 32% | [3][1][5] |
| Far-Loop Insertions | 3.5 months in one study. | 30% | 20% | [1][5] |
Table 3: Other Efficacy Endpoints
| Endpoint | Overall Population | Near-Loop | Far-Loop | Source(s) |
| Disease Control Rate (DCR) | 84% | - | - | [1] |
| Median Duration of Response (DoR) | 8.6 months | - | - | [3] |
| Mean Tumor Size Reduction | - | -25.9% | -9.8% | [5][6] |
Experimental Protocols
The data presented above are primarily derived from a pivotal phase 2 clinical trial (NCT03066206) and the ZENITH20 trial (NCT03318939), alongside supporting preclinical investigations.
Clinical Trial Methodology (Phase 2, NCT03066206)
-
Patient Population: Patients with advanced or metastatic NSCLC harboring an EGFR or HER2 exon 20 insertion mutation who had progressed on prior systemic therapies.
-
Treatment Regimen: Poziotinib administered orally at a starting dose of 16 mg once daily.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1 criteria.
-
Key Assessments: Tumor assessments were performed at baseline and every 6-8 weeks. Adverse events were monitored continuously.
-
Biomarker Analysis: Archival or fresh tumor tissue was collected for molecular profiling to determine the specific location of the exon 20 insertion. Insertions between amino acids A767 and P772 were classified as "near-loop," while those occurring after P772 were defined as "far-loop".[7]
Preclinical In Vitro Methodology
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line, were engineered to express various EGFR exon 20 insertion mutations.
-
Assay: Cell viability assays were conducted to determine the half-maximal inhibitory concentration (IC50) of poziotinib for each mutation.
-
Procedure: Cells were treated with escalating doses of poziotinib for 72 hours, and cell viability was measured using a colorimetric assay.
-
Outcome: These experiments confirmed that cell lines with "near-loop" insertions were more sensitive to poziotinib than those with "far-loop" insertions.[3][8]
Visualizations
Signaling Pathway
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Poziotinib.
Experimental Workflow
References
- 1. onclive.com [onclive.com]
- 2. Poziotinib for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncologynews.com.au [oncologynews.com.au]
- 8. researchgate.net [researchgate.net]
Poziotinib in ZENITH20: A Comparative Guide for Researchers in Oncology Drug Development
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with exon 20 insertion mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is rapidly evolving. The ZENITH20 phase 2 clinical trial has been a pivotal study in evaluating the efficacy and safety of poziotinib hydrochloride, a novel tyrosine kinase inhibitor (TKI), in this patient population. This guide provides a comprehensive comparison of poziotinib's clinical trial outcomes from the ZENITH20 study with other therapeutic alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Poziotinib's Mechanism of Action and the EGFR/HER2 Signaling Pathway
Poziotinib is an irreversible pan-HER inhibitor that targets EGFR, HER2, and HER4.[1] It has demonstrated potent activity against cancer cells with EGFR or HER2 exon 20 insertion mutations.[1] These mutations cause steric hindrance that reduces the binding affinity of other TKIs. Poziotinib's smaller size and flexibility are thought to allow it to overcome this structural challenge.[2] By inhibiting the phosphorylation of these receptors, poziotinib effectively blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
References
- 1. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poziotinib Inhibits HER2-Mutant–Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Poziotinib vs. Standard-of-Care Chemotherapy for NSCLC with EGFR/HER2 Exon 20 Insertions: A Comparative Guide
This guide provides a detailed comparison of Poziotinib, a novel tyrosine kinase inhibitor (TKI), against standard-of-care chemotherapy for the treatment of non-small cell lung cancer (NSCLC) in patients with epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and underlying mechanisms supported by clinical trial data.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety outcomes for Poziotinib and standard-of-care chemotherapy regimens in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations. It is important to note that the data for Poziotinib is primarily from single-arm Phase II trials, while the data for standard-of-care chemotherapy comes from both randomized Phase III trials and retrospective analyses. Direct head-to-head comparisons from randomized controlled trials are not yet available.
Table 1: Efficacy of Poziotinib in Platinum-Refractory NSCLC with EGFR Exon 20 Insertions
| Efficacy Endpoint | ZENITH20 (Cohort 1)[1][2] | Phase II (NCT03066206)[3][4] |
| Objective Response Rate (ORR) | 14.8% | 32% (Investigator Assessed) |
| Median Progression-Free Survival (PFS) | Not Reported | 5.5 months |
| Median Duration of Response (DOR) | Not Reported | 8.6 months |
| Disease Control Rate (DCR) | Not Reported | 84% |
Table 2: Efficacy of Poziotinib in Previously Treated NSCLC with HER2 Exon 20 Insertions
| Efficacy Endpoint | ZENITH20 (Cohort 2)[1][5] | Phase II (Investigator-Initiated)[6][7] |
| Objective Response Rate (ORR) | 27.8% | 27% |
| Median Progression-Free Survival (PFS) | 5.5 months | 5.5 months |
| Median Duration of Response (DOR) | 5.1 months | 5.0 months |
| Disease Control Rate (DCR) | 70.0% | Not Reported |
Table 3: Efficacy of Standard-of-Care Chemotherapy in NSCLC with EGFR Exon 20 Insertions
| Treatment Regimen | PAPILLON (Amivantamab + Chemo)[6][7][8][9][10] | Retrospective Study (Platinum-based Chemo)[11][12] |
| Objective Response Rate (ORR) | 73% (Ami+Chemo) vs. 47% (Chemo) | 39% |
| Median Progression-Free Survival (PFS) | 11.4 months (Ami+Chemo) vs. 6.7 months (Chemo) | 7.1 months |
| Median Duration of Response (DOR) | Not Reported | Not Reported |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
Table 4: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | Poziotinib (ZENITH20-2, HER2+)[5] | Amivantamab + Chemotherapy (PAPILLON)[6] |
| Rash | 48.9% | Rash included |
| Diarrhea | 25.6% | Diarrhea included |
| Stomatitis | 24.4% | Stomatitis included |
| Nail Toxicity | Not Reported | Nail toxicity included |
| Infusion-Related Reaction | Not Applicable | Infusion-related reaction included |
| Fatigue | Not Reported | Fatigue included |
Experimental Protocols
Poziotinib Clinical Trials (ZENITH20 & NCT03066206)
-
Study Design: These were Phase II, open-label, single-arm, multicenter studies.[1][3][5][13][14][15][16]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with documented EGFR or HER2 exon 20 insertion mutations who had progressed on or after at least one prior systemic therapy.[13][15]
-
Intervention: Poziotinib administered orally at a starting dose of 16 mg once daily in 28-day cycles.[3][4]
-
Primary Endpoint: The primary endpoint was Objective Response Rate (ORR) as assessed by RECIST v1.1.[3][4]
-
Tumor Assessment: Tumor responses were typically assessed by imaging (CT or MRI) at baseline and every 6-8 weeks thereafter.
Standard-of-Care: PAPILLON Clinical Trial (Amivantamab + Chemotherapy)
-
Study Design: A randomized, open-label, multicenter Phase III trial.[6][9][10]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[8]
-
Intervention:
-
Experimental Arm: Amivantamab administered intravenously plus chemotherapy (carboplatin and pemetrexed).[6][8][9] Amivantamab was given weekly for the first 4 weeks, then every 3 weeks.[8] Chemotherapy was administered for the first four cycles.[9]
-
Control Arm: Chemotherapy (carboplatin and pemetrexed) alone.[6][8]
-
-
Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS) assessed by blinded independent central review.[6]
-
Tumor Assessment: Tumor assessments were conducted at baseline and at regular intervals during the study.
Mechanism of Action and Signaling Pathway
Poziotinib is a potent, irreversible, oral tyrosine kinase inhibitor that targets the kinase activity of EGFR and HER2, including their exon 20 insertion mutations. These mutations lead to constitutive activation of downstream signaling pathways, promoting tumor cell proliferation and survival. Poziotinib covalently binds to a cysteine residue in the ATP-binding site of the EGFR/HER2 kinase domain, leading to the inhibition of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for a patient being considered for treatment with either Poziotinib or standard-of-care chemotherapy.
Conclusion
Poziotinib has demonstrated clinically meaningful activity in patients with previously treated NSCLC harboring EGFR or HER2 exon 20 insertion mutations, a patient population with historically poor outcomes with conventional therapies. However, the current standard of care for treatment-naive patients with EGFR exon 20 insertion-mutated NSCLC is shifting towards combination therapies such as amivantamab with chemotherapy, which has shown superior efficacy over chemotherapy alone in a randomized Phase III trial.
The cross-trial comparison suggests that while Poziotinib is a promising option for platinum-refractory patients, the combination of amivantamab and chemotherapy provides a more robust response in the first-line setting. The choice of therapy will depend on the patient's prior treatment history, specific mutation subtype, and overall clinical status. Further randomized controlled trials are needed to directly compare Poziotinib with current standard-of-care regimens to definitively establish its role in the treatment landscape of NSCLC with exon 20 insertion mutations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. youtube.com [youtube.com]
- 8. Restricted [jnjmedicalconnect.com]
- 9. Amivantamab-Chemotherapy in Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions: Impact of Treatment Crossover and Other Endpoints from the Phase III PAPILLON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. EGFR exon 20 Insertion NSCLC and Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGFR exon 20 insertion NSCLC and response to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 14. A Phase II Study of Poziotinib in EGFR or HER2 Mutant Advanced Solid Tumors [mdanderson.org]
- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Poziotinib Hydrochloride: A Comparative Meta-Analysis in Clinical Trials for NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Poziotinib hydrochloride for the treatment of Non-Small Cell Lung Cancer (NSCLC) with EGFR or HER2 exon 20 insertion mutations. It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and trial workflows.
Comparative Efficacy and Safety Analysis
Poziotinib has been investigated in numerous clinical trials, most notably the ZENITH20 study, demonstrating its activity in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations.[1] To provide a clear comparative landscape, this section summarizes the quantitative outcomes for Poziotinib and its key alternatives: Mobocertinib, Amivantamab, Ado-trastuzumab emtansine, and Trastuzumab deruxtecan.
Efficacy in NSCLC with EGFR Exon 20 Insertion Mutations
| Treatment | Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDoR) |
| Poziotinib | ZENITH20 (Cohort 1)[1] | Previously treated | 14.8% | 4.2 months | 7.4 months |
| Phase 2 (NCT03066206)[2] | Previously treated | 32% | 5.5 months | Not Reported | |
| Mobocertinib | EXCLAIM[1] | Platinum-pretreated | 28% | 7.3 months | 17.5 months |
| Amivantamab | CHRYSALIS[1] | Platinum-pretreated | 40% | 8.3 months | 11.1 months |
Efficacy in NSCLC with HER2 Exon 20 Insertion Mutations
| Treatment | Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDoR) |
| Poziotinib | ZENITH20 (Cohort 2)[3] | Previously treated | 27.8% | 5.5 months | 5.1 months |
| Ado-trastuzumab emtansine | Phase 2 Basket Trial[4][5] | Previously treated | 44% | 5 months | Not Reached |
| Trastuzumab deruxtecan | DESTINY-Lung01[6] | Previously treated | 55% | 8.2 months | 9.3 months |
Safety Profile: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Treatment | Diarrhea | Rash | Stomatitis/Mucositis | Paronychia |
| Poziotinib | 23%[7] | 36%[7] | 13%[7] | Not Reported |
| Mobocertinib | 22%[8] | Not Reported | 24% (Stomatitis)[8] | 38%[8] |
| Amivantamab | 4% | 4% | Not Reported | 45% (All grades) |
| Ado-trastuzumab emtansine | Not Reported | Not Reported | Not Reported | Not Reported |
| Trastuzumab deruxtecan | Not Reported | Not Reported | Not Reported | Not Reported |
Detailed Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for critical evaluation. This section outlines the key aspects of the pivotal trials for Poziotinib and its comparators.
ZENITH20 (Poziotinib) - Cohort 2 (NCT03318939)
-
Study Design: A phase 2, multicenter, multi-cohort, open-label study.[3]
-
Patient Population: Patients aged ≥ 18 years with locally advanced or metastatic NSCLC with documented HER2 exon 20 insertion mutations who had received prior systemic therapies.[3]
-
Intervention: Poziotinib administered orally at a dose of 16 mg once daily.[3]
-
Primary Endpoint: Objective Response Rate (ORR) evaluated by an independent review committee based on RECIST v1.1.[3]
-
Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and safety and tolerability.[3]
EXCLAIM extension of a Phase 1/2 Trial (Mobocertinib) (NCT02716116)
-
Study Design: A 3-part, open-label, multicenter, phase 1/2 nonrandomized clinical trial. The EXCLAIM extension cohort evaluated the activity of mobocertinib in previously treated patients.[9]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had previously been treated with platinum-based chemotherapy.[9]
-
Intervention: Mobocertinib administered orally at a dose of 160 mg once daily.[9]
-
Primary Endpoint: Confirmed ORR assessed by an independent review committee.[8]
-
Secondary Endpoints: Included DoR, PFS, and safety.
DESTINY-Lung01 (Trastuzumab Deruxtecan) (NCT03505710)
-
Study Design: A multicenter, open-label, phase 2 study.[6]
-
Patient Population: Patients with unresectable or metastatic non-squamous NSCLC with a HER2 mutation whose disease was refractory to standard treatment.
-
Intervention: Trastuzumab deruxtecan administered intravenously at a dose of 6.4 mg/kg.
-
Primary Endpoint: Confirmed ORR by independent central review.[6]
-
Secondary Endpoints: Included DoR, DCR, PFS, overall survival (OS), and safety.[6]
Phase II Basket Trial (Ado-trastuzumab emtansine) (NCT02675829)
-
Study Design: A phase 2, single-arm, basket trial.[4]
-
Patient Population: Patients with advanced solid tumors, including a cohort with HER2-mutant lung cancers.[4][5]
-
Intervention: Ado-trastuzumab emtansine administered intravenously at 3.6 mg/kg every 3 weeks.[4]
-
Primary Endpoint: Overall Response Rate (ORR) using RECIST v1.1.[5]
-
Secondary Endpoints: Included DoR, PFS, and toxicity.[5]
Visualizing Mechanisms and Processes
EGFR/HER2 Signaling Pathway and Poziotinib's Mechanism of Action
Poziotinib is an irreversible pan-ErbB inhibitor that targets EGFR (HER1), HER2, and HER4.[7] In NSCLC with EGFR or HER2 exon 20 insertion mutations, these receptors are constitutively active, leading to downstream activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which promote cell proliferation, survival, and growth. Poziotinib binds to the ATP-binding site of these receptors, blocking their kinase activity and inhibiting downstream signaling.
Caption: EGFR/HER2 signaling pathway and Poziotinib inhibition.
Clinical Trial Workflow for Targeted Therapies in NSCLC
The development and evaluation of targeted therapies like Poziotinib follow a structured clinical trial process. The diagram below illustrates a typical workflow from patient screening to data analysis.
Caption: Generalized clinical trial workflow for targeted NSCLC therapies.
References
- 1. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Ado-Trastuzumab Emtansine for Patients With HER2-Mutant Lung Cancers: Results From a Phase II Basket Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Trastuzumab deruxtecan in patients with metastatic non-small-cell lung cancer (DESTINY-Lung01): primary results of the HER2-overexpressing cohorts from a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Poziotinib Hydrochloride
For researchers and scientists at the forefront of drug development, the safe handling and disposal of investigational compounds like poziotinib hydrochloride are paramount. Adherence to proper disposal protocols is not only a matter of laboratory safety but also a critical component of environmental responsibility and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
This compound is an orally active, irreversible pan-HER inhibitor.[1] As with many potent investigational compounds, particularly those used in oncology research, it requires special handling and disposal considerations.
Core Principles of this compound Waste Management
The primary methods for the disposal of this compound, as recommended by safety data sheets (SDS), involve thermal destruction by a licensed waste disposal facility.[2] This ensures the complete breakdown of the active pharmaceutical ingredient (API).
Key Disposal Recommendations:
| Disposal Method | Description | Regulatory Framework |
| Licensed Chemical Destruction Plant | A specialized facility equipped to handle and thermally destroy hazardous chemical waste in a controlled manner. | Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory. In the U.S., this falls under the Resource Conservation and Recovery Act (RCRA).[3][4] |
| Controlled Incineration with Flue Gas Scrubbing | A high-temperature incineration process that includes systems to neutralize and remove harmful gases and particulates from the exhaust.[2] | Governed by stringent environmental protection regulations to prevent air pollution. |
Step-by-Step Disposal Procedures
Researchers must follow a systematic approach to the disposal of this compound waste, from the point of generation to final disposal.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, appropriate PPE must be worn. This includes:
-
Chemical-resistant gloves (inspected before use)[5]
-
Safety goggles or a face shield
-
A lab coat or protective gown
2. Waste Segregation: Proper segregation of waste at the source is crucial to ensure safe and compliant disposal.
-
Solid Waste: This includes unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, vials), and contaminated PPE.
-
Collect in a dedicated, clearly labeled, leak-proof container.
-
The container must be marked as "Hazardous Waste" or "Cytotoxic Waste" in accordance with institutional and regulatory guidelines.
-
-
Liquid Waste: This includes solutions containing this compound.
-
Collect in a dedicated, sealed, and shatter-resistant container.
-
The container must be clearly labeled with the contents, including the concentration of this compound, and marked as "Hazardous Waste" or "Cytotoxic Waste."
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Container Management:
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill containers.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: This may include respiratory protection depending on the nature of the spill.
-
Contain the Spill: For liquid spills, use absorbent materials. For powder spills, carefully cover with a damp absorbent material to avoid generating dust.
-
Clean the Area: Use a deactivating solution if one is approved by your institution's safety office, or a suitable cleaning agent.
-
Collect and Dispose of Spill Debris: All materials used for cleanup must be placed in the designated hazardous waste container.
-
Report the Spill: Follow your institution's spill reporting procedures.
Conceptual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Chemical Degradation
While the primary recommended disposal method is incineration, understanding the chemical stability and potential degradation pathways of a compound is a critical aspect of pharmaceutical development. As of the current literature review, specific, validated experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes are not publicly available.
However, studies on other tyrosine kinase inhibitors, such as crizotinib and osimertinib, have investigated their degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[6][7] These studies typically involve treating the drug substance with reagents like sodium hydroxide, hydrochloric acid, or hydrogen peroxide and analyzing the degradation products using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Such studies are primarily for understanding stability and identifying potential degradants, not for routine waste disposal in a laboratory setting. Any attempt at chemical inactivation in the lab would require a thoroughly validated procedure to ensure complete degradation and to characterize the toxicity of the resulting byproducts.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's safety data sheet (SDS) for this compound and strict adherence to all applicable institutional, local, state, and federal regulations regarding hazardous and pharmaceutical waste disposal.
References
- 1. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. epa.gov [epa.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Poziotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Poziotinib hydrochloride in a laboratory setting. The following step-by-step guidance is designed to ensure the safety of all personnel and to maintain a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for various tasks. All PPE should be donned before handling the compound and doffed in a designated area to prevent the spread of contamination.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1] | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2] | Impermeable disposable gown.[1][2] | N95 or higher-rated respirator.[2] |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields.[1] | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2] | Impermeable disposable gown.[1][2] | Work in a certified chemical fume hood. |
| Spill Cleanup | Face shield and safety goggles.[2] | Two pairs of heavy-duty, chemical-resistant gloves. | Chemical-resistant, disposable gown or coveralls.[2] | N95 or higher-rated respirator.[2] |
| Waste Disposal | Safety goggles. | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2] | Impermeable disposable gown. | Not generally required if waste is properly contained. |
II. Experimental Protocols: Stock Solution Preparation
This protocol outlines the procedure for preparing a stock solution of this compound. All steps must be conducted within a certified chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask
-
Sterile, conical tubes for aliquoting
-
Pipettes and sterile, filtered tips
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is clean and certified.
-
Don all required PPE as specified in the table above.
-
Place all necessary materials inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing boat.
-
Carefully weigh the desired amount of this compound powder. Avoid generating dust.
-
-
Dissolution:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to the weighing boat to rinse any remaining powder and transfer it to the flask.
-
Add approximately 70-80% of the final volume of the solvent to the flask.
-
Gently swirl the flask to dissolve the compound completely. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the final volume mark.
-
-
Aliquoting and Storage:
III. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
A. Spill Management
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
-
-
Containment (for trained personnel only):
-
Don appropriate PPE for spill cleanup.
-
For liquid spills, cover with an absorbent material.
-
For powder spills, gently cover with a damp absorbent material to avoid raising dust.
-
-
Cleanup:
-
Collect all contaminated materials using spark-proof tools and place them in a labeled, sealed hazardous waste container.[1]
-
-
Decontamination:
-
Clean the spill area with soap and water, followed by an appropriate deactivating agent if available.
-
-
Disposal:
-
Dispose of all contaminated materials as hazardous waste.
-
B. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weighing boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed chemical destruction plant or a certified hazardous waste disposal service.[1] Do not discharge to sewer systems.[1]
V. Quantitative Data
The following table summarizes key quantitative data for Poziotinib.
| Data Point | Value |
| IC50 (EGFRwt) | 3.2 nM[4] |
| IC50 (HER-2) | 5.3 nM[4] |
| IC50 (HER-4) | 23.5 nM[4] |
| IC50 (EGFRT790M) | 4.2 nM[4] |
| IC50 (EGFRL858R/T790M) | 2.2 nM[4] |
VI. Workflow Diagrams
The following diagrams illustrate key operational workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Workflow for a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
